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Cobalt(ii)iodide

Cat. No.: B8815870
M. Wt: 312.7421 g/mol
InChI Key: AVWLPUQJODERGA-UHFFFAOYSA-L
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Description

Significance of Cobalt(II) Coordination Chemistry in Contemporary Research

The coordination chemistry of cobalt(II) is a vibrant and expanding area of study with profound implications for catalysis, materials science, and biological applications. nih.govacs.org Cobalt's ability to exist in multiple oxidation states and adopt various coordination geometries allows for the design of complexes with tailored electronic and steric properties. researchgate.net This versatility is crucial in the development of novel catalysts for a range of organic transformations, including cross-coupling reactions, hydrofunctionalization of alkenes and alkynes, and polymerization processes. researchgate.netchinesechemsoc.orgrsc.org

Researchers are particularly interested in cobalt(II) complexes for their potential to replace more expensive and less abundant precious metal catalysts. researchgate.net The development of cobalt-based catalysts is driven by the desire for more sustainable and economical chemical processes. chinesechemsoc.org Furthermore, the study of cobalt(II) coordination compounds contributes to a deeper understanding of fundamental chemical processes, such as electron transfer and bond activation. researchgate.net The rich redox chemistry of cobalt, cycling between Co(I), Co(II), and Co(III) states, is central to many of its catalytic applications. researchgate.netnih.gov

In the realm of materials science, cobalt(II) coordination polymers and metal-organic frameworks (MOFs) are being explored for applications in gas storage, separation, and as magnetic materials. acs.orgmdpi.com The magnetic anisotropy of Co(II) ions is a key property being harnessed in the design of single-ion magnets (SIMs), which have potential applications in high-density data storage and quantum computing. nih.govmdpi.com

Overview of Divalent Cobalt Halides in Material Science and Catalysis

Divalent cobalt halides, including cobalt(II) chloride, cobalt(II) bromide, and cobalt(II) iodide, are important precursors and catalysts in their own right. These compounds are often used as starting materials for the synthesis of more complex cobalt coordination compounds. webelements.co.uk Their utility in materials science is linked to their structural and magnetic properties. For instance, anhydrous cobalt(II) halides often adopt layered cadmium halide structures. wikipedia.org

In catalysis, divalent cobalt halides are employed in a variety of reactions. They can act as Lewis acids and are involved in processes like carbonylation and cross-coupling reactions. researchgate.netchemicalbook.com For example, cobalt(II) iodide has been used as a catalyst in the carbonylation of diketene (B1670635) with Grignard reagents, a reaction useful in the synthesis of terpenoids. chemicalbook.comchemdad.com The choice of halide can influence the reactivity and selectivity of the catalytic system, a phenomenon attributed to the "heavy atom effect" of halogens on the magnetic anisotropy of the Co(II) center. mdpi.com

The development of di-cobalt(II) halide complexes has shown promise in the copolymerization of CO2 and cyclohexene (B86901) oxide, highlighting the potential for creating more efficient and environmentally friendly polymerization catalysts. rsc.org The study of these simpler cobalt halides provides a foundation for understanding the behavior of more intricate catalytic systems.

Scope and Research Trajectories of Cobalt(II) Iodide

Cobalt(II) iodide, with the chemical formula CoI2, is a compound with two primary crystalline forms, the α- and β-polymorphs. wikipedia.org The α-form consists of black hexagonal crystals, while the β-form is a yellow powder. wikipedia.org Both forms are highly hygroscopic, readily absorbing moisture from the air. wikipedia.orgchemicalbook.com The anhydrous salt has a cadmium halide structure. chemicalbook.com

Physical and Chemical Properties

PropertyValue
Molecular Formula CoI2
Molar Mass 312.7421 g/mol (anhydrous)
Appearance α-form: black hexagonal crystal; β-form: yellow powder
Density α-form: 5.584 g/cm³; β-form: 5.45 g/cm³
Melting Point α-form: 515-520 °C (under vacuum)
Boiling Point 570 °C
Solubility in water 67.0 g/100 mL

Data sourced from multiple references. wikipedia.orgwebelements.co.ukstrem.comamericanelements.com

The synthesis of anhydrous cobalt(II) iodide can be achieved by treating cobalt powder with gaseous hydrogen iodide. wikipedia.org The hydrated form, CoI2·6H2O, is prepared by reacting cobalt(II) oxide or similar cobalt compounds with hydroiodic acid. wikipedia.org

Current Research and Applications

Current research on cobalt(II) iodide is focused on its applications in catalysis and materials science. It is utilized as a catalyst in organic synthesis, for instance, in promoting carbonylation reactions and in the synthesis of terpenoids. chemicalbook.comchemdad.com Anhydrous cobalt(II) iodide also serves as an indicator for the presence of water in various solvents due to its hygroscopic nature. wikipedia.orgchemicalbook.com

In materials science, cobalt(II) iodide is investigated for its potential use in:

Battery Materials: As a component in energy storage and rechargeable battery technologies. samaterials.com

Optical Coatings: For specialized coatings on optical and electronic devices. samaterials.com

Magnetic and Electronic Research: Its electrical and magnetic properties are of interest for developing new materials. samaterials.comcymitquimica.com

Precursor for Synthesis: It is a key starting material for creating other cobalt-based compounds and coordination complexes. samaterials.com

Recent studies have explored the synthesis and characterization of cobalt(II) iodide complexes with various ligands, such as pyridine (B92270) and N-heterocyclic carbenes. researchgate.netnih.govepa.gov These complexes exhibit interesting structural and magnetic properties, with some showing potential as field-induced single-ion magnets. nih.govmdpi.com The catalytic activity of these complexes is also an active area of investigation, with applications in cross-coupling reactions and the activation of bromoalkanes. researchgate.netepa.gov

The future research trajectories for cobalt(II) iodide are likely to continue exploring its potential in catalysis, particularly in developing more efficient and selective cobalt-based catalytic systems. Further investigation into its coordination chemistry will undoubtedly lead to the discovery of new materials with novel magnetic, optical, and electronic properties. The development of cobalt(II) iodide-based materials for energy storage and as selective ion sensors also represents a promising avenue for future research. samaterials.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoI2 B8815870 Cobalt(ii)iodide

Properties

Molecular Formula

CoI2

Molecular Weight

312.7421 g/mol

IUPAC Name

diiodocobalt

InChI

InChI=1S/Co.2HI/h;2*1H/q+2;;/p-2

InChI Key

AVWLPUQJODERGA-UHFFFAOYSA-L

Canonical SMILES

[Co](I)I

Origin of Product

United States

Advanced Synthesis Methodologies for Cobalt Ii Iodide and Its Derivatives

Non-Aqueous and Inert Atmosphere Synthetic Routes for Anhydrous Cobalt(II) Iodide

Cobalt(II) iodide (CoI₂) is a highly hygroscopic compound, readily forming crystalline hydrates when exposed to atmospheric moisture. mdpi.comcymitquimica.com This sensitivity necessitates the use of non-aqueous solvents and inert atmosphere conditions for the synthesis and handling of its anhydrous form. mdpi.com Standard laboratory techniques for creating an inert atmosphere involve displacing reactive gases like oxygen with non-reactive gases such as nitrogen or argon, often using a Schlenk line or glovebox. kindle-tech.comlibretexts.org

A common and effective non-aqueous route for preparing anhydrous CoI₂ is the direct reaction between cobalt powder and gaseous hydrogen iodide. wikipedia.org Alternatively, the hydrated form, CoI₂·6H₂O, can be synthesized by reacting cobalt(II) oxide or similar cobalt compounds with hydroiodic acid, which then requires rigorous dehydration to yield the anhydrous product. wikipedia.org

For many applications, especially in coordination chemistry, anhydrous cobalt(II) iodide is conveniently synthesized in situ. This method involves reacting elemental iodine with an excess of powdered metallic cobalt directly within the reaction solvent, typically acetonitrile (B52724). mdpi.com This approach ensures the CoI₂ is generated in a moisture-free state immediately prior to its use in subsequent complexation reactions. mdpi.com The resulting {CoI₂ · xMeCN} adduct can be isolated and dried in a dynamic vacuum at elevated temperatures (e.g., 120 °C for 3 hours) to remove the coordinated acetonitrile and obtain pure, anhydrous CoI₂. mdpi.com

Anhydrous cobalt(II) iodide is known to exist in two polymorphic forms. The α-polymorph consists of black hexagonal crystals that turn dark green upon air exposure. wikipedia.org Sublimation of α-CoI₂ under vacuum at 500 °C yields the β-polymorph as yellow crystals. wikipedia.org The β-form is also highly sensitive to moisture and reverts to the α-form when heated to 400 °C. wikipedia.org

Ligand-Assisted Synthesis of Cobalt(II) Iodide Complexes

The coordination chemistry of cobalt(II) iodide is rich and varied, with the synthesis of numerous complexes achieved by introducing specific ligands. These ligands modify the electronic and steric environment around the cobalt center, leading to diverse molecular architectures and properties.

N-heterocyclic carbenes (NHCs) have become significant ligands in transition metal chemistry due to their strong σ-donating properties. nih.gov Cobalt(II) iodide reacts with bulky NHC ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) and 1,3-dimesitylimidazol-2-ylidene (IMes) to form well-defined complexes. researchgate.net The reaction of CoI₂ with one equivalent of IPr yields a tetrahedral, dimeric complex with the formula [Co(IPr)(μ-I)I]₂. nih.gov

In a related synthesis, a divalent cobalt iodide complex incorporating both an IMes ligand and a pyridine (B92270) ligand, [Co(IMes)(py)I₂], has been prepared. nih.govresearchgate.net This complex features a cobalt center with a typical d⁷-tetrahedral geometry. nih.gov These cobalt-NHC complexes are not merely structural curiosities; they have demonstrated utility as catalysts in a range of organic transformations, including Heck olefination reactions. nih.govresearchgate.net

Pyridine and its derivatives are classic ligands in coordination chemistry. The reaction of cobalt(II) iodide with pyridine (Py) in a suitable solvent like toluene (B28343) results in the formation of the complex [(Py)₂CoI₂]. mdpi.com This compound features a cobalt(II) ion in a distorted tetrahedral environment, coordinated to two iodide anions and two nitrogen atoms from the pyridine ligands. mdpi.comnih.gov The synthesis of this complex was first reported in 1927, with its structure later characterized by powder X-ray diffraction and more recently by single-crystal X-ray diffraction. mdpi.com

Complexes with substituted pyridines, such as 4-picoline (4-pic) and various dimethylpyridines, have also been synthesized. researchgate.netzenodo.org For instance, the complex iodotri(4-picoline)cobalt(II) iodide has been prepared and characterized. zenodo.org The synthesis of these complexes often involves adding an excess of the pyridine-type ligand to a solution of the cobalt(II) halide. zenodo.org The resulting coordination compounds have been studied for their structural and magnetic properties. researchgate.netzenodo.org Despite their apparent simplicity, coordination compounds of CoI₂ with substituted pyridine ligands have been explored less extensively compared to other cobalt halides. mdpi.comnih.gov

Table 1: Synthesis and Structural Data for Selected Cobalt(II) Iodide-Pyridine Complexes

Complex FormulaLigandSynthesis ConditionsCoordination GeometryKey Bond Angles (°)Ref.
[(Py)₂CoI₂]PyridineCoI₂ + 2 Py in Toluene, 130°CDistorted TetrahedralN–Co–N: 106.7(4), I–Co–I: 108.0(2) mdpi.comresearchgate.net
[Co(4-pic)₃I]I4-PicolineCoI₂ + excess 4-picoline in acetoneTetrahedral/OctahedralNot specified zenodo.org

Redox-active ligands, which can accept or donate electrons during chemical processes, introduce additional functionality to metal complexes. mdpi.com The α-diimine ligand 1,2-bis[(2,6-diisopropylphenyl)imino]acenaphthene (dpp-BIAN) is a prime example, known for its ability to reversibly accept multiple electrons. mdpi.comnih.gov

The reaction of in situ prepared cobalt(II) iodide with one equivalent of dpp-BIAN in a heated acetonitrile solution under an inert atmosphere yields the complex [(dpp-BIAN)⁰CoII₂]·MeCN. mdpi.comnih.gov The synthesis is marked by a color change from green to red-brown, and the product crystallizes in high yield (95%). mdpi.com X-ray diffraction analysis reveals a mononuclear complex where the cobalt(II) ion is in a distorted tetrahedral (CoN₂I₂) coordination environment. mdpi.comnih.gov The chelating nature of the dpp-BIAN ligand imposes a small N–Co–N angle of 81.24(12)°. mdpi.com

A similar complex, [CoI₂(Mes-DAD)], has been synthesized using the diazabutadiene ligand 1,4-bis-(2,4,6-trimethylphenyl)-1,4-diaza-1,3-butadiene (Mes-DAD) in anhydrous acetonitrile. researchgate.net These complexes with redox-active ligands are of significant interest for their potential in developing materials with tunable magnetic and electronic properties. mdpi.comresearchgate.net

Table 2: Selected Crystallographic Data for dpp-BIAN and Pyridine Complexes of CoI₂

Parameter[(dpp-BIAN)⁰CoII₂]·MeCN[(Py)₂CoI₂]
Crystal System MonoclinicMonoclinic
Space Group P2₁/nC2/c
Co-N bond length (Å) 2.073(3), 2.090(3)2.030(8)
Co-I bond length (Å) 2.5343(7), 2.5346(6)2.5516(11)
N–Co–N angle (°) 81.24(12)106.7(4)
I–Co–I angle (°) 109.33(2)108.0(2)
Calculated Density (g/cm³) 1.5152.224
Reference(s) mdpi.comresearchgate.net mdpi.comresearchgate.netresearchgate.net

Schiff base ligands, formed by the condensation of primary amines and carbonyl compounds, are versatile ligands for constructing a wide array of coordination complexes. mdpi.comresearchgate.net Cobalt(II) complexes of Schiff bases can be prepared by reacting a cobalt(II) salt with the pre-synthesized ligand, often in an alcoholic solvent like methanol (B129727) or ethanol. mdpi.comrevistabionatura.com The resulting complexes can feature various coordination numbers and geometries depending on the denticity of the ligand and the reaction stoichiometry. For example, bidentate Schiff bases derived from terephthalaldehyde (B141574) and ortho-substituted anilines react with cobalt(II) to form non-electrolytic complexes. mdpi.com Similarly, a bidentate Schiff base from 4-hydroxy-3-methoxybenzaldehyde and 2-aminobenzhydroxamic acid forms a 1:2 metal-to-ligand complex with cobalt, proposed to have an octahedral geometry. researchgate.net

Triazine-based ligands represent another important class of N-donor systems. tandfonline.commdpi.com Cobalt(II) complexes with N,N,N-tridentate triazine-type ligands have been synthesized and characterized. tandfonline.com For instance, a complex with 2,4-bis(morpholin-4-yl)-6-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3,5-triazine (BMPyTr) and cobalt(II) chloride was synthesized in ethanol, yielding a distorted square pyramidal geometry. mdpi.com Another study describes the formation of a high-spin, bis(ligand) complex, [CoL₂]I₂, from the reaction of CoI₂ and the tridentate N₃ ligand 2,6-diacetylpyridine (B75352) bis(phenylhydrazone) in warm ethanol, even when a 1:1 molar ratio was used. semanticscholar.org This complex was found to have a distorted mer-octahedral configuration. semanticscholar.org

Macrocyclic ligands, such as crown ethers and their aza-derivatives, are capable of encapsulating metal ions, leading to complexes with unique structural and stability properties. The synthesis of cobalt(II) iodide complexes with macrocycles often involves a template effect, where the metal ion directs the steric course of the reaction.

Cobalt(II) iodide has been used in the preparation of macrocyclic complexes. For example, a series of 14-membered octaaza macrocyclic complexes of cobalt(II) have been isolated via the template condensation of bis-glyoxal dihydrazone cobalt(II) chelates with formaldehyde. Crown ethers themselves can form sandwich-type complexes with cobalt(II) ions. The reaction of CoI₂ with 12-crown-4 (B1663920) (12c4) can produce the complex Co(12c4)₂₂, which contains a large sandwich-type dication with a square-antiprismatic coordination polyhedron around the cobalt center. acs.org

More complex systems combining Schiff base functionalities with aza-crown ether moieties have also been synthesized. orientjchem.org These ligands react with cobalt(II) salts to form complexes where the cobalt is coordinated by the salicylaldimine part of the ligand, with the crown ether pendant available for further interactions. orientjchem.orgresearchgate.net Similarly, a 17-membered pyridine-based N₃O₂-macrocyclic ligand with pendant arms has been used to prepare a cobalt(II) iodide complex, [Co(L)I]I, by mixing the ligand and cobalt(II) perchlorate (B79767) followed by the addition of an iodide source. rsc.org

Multifunctional Ligand Approaches

The use of multifunctional ligands has become a prominent strategy in the synthesis of cobalt(II) complexes, including those containing iodide. researchgate.net These ligands, which possess multiple donor sites, can coordinate to the cobalt(II) center in various ways, leading to the formation of complexes with diverse structures and properties. researchgate.net The properties of these ligands are crucial in determining the final oxidation state and coordination geometry of the cobalt center. researchgate.net

A notable example involves the use of redox-active ligands, which can reversibly change their electronic characteristics while maintaining structural rigidity. nih.gov This approach allows for fine-tuning of the magnetic anisotropy of the cobalt(II) ion by varying the ligand field strength. nih.gov For instance, the reaction of cobalt(II) iodide with 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN), a redox-active diimine ligand, results in the formation of the complex [(dpp-BIAN)⁰CoII I₂]. nih.govmdpi.com The synthesis is typically carried out under an inert atmosphere by heating the reactants in a solvent like acetonitrile. mdpi.com The resulting complex exhibits interesting magnetic properties, functioning as a field-induced single-ion magnet. nih.govnih.gov

Another example is the synthesis of a cobalt(II) iodide complex with 1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabuta-1,3-diene (Mes-DAD) in anhydrous acetonitrile, which yields the mononuclear complex [CoI₂(Mes-DAD)]. researchgate.net The strategic selection of ligands with specific spatial and electronic features allows for the rational design of cobalt(II) iodide complexes with tailored functionalities. nih.gov

Table 1: Examples of Cobalt(II) Iodide Complexes with Multifunctional Ligands
LigandComplex FormulaSynthesis ConditionsReference
1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN)[(dpp-BIAN)⁰CoII I₂]·MeCNHeating in acetonitrile under inert atmosphere nih.govmdpi.com
Pyridine (Py)[(Py)₂CoI₂]Heating in toluene mdpi.com
1,4-bis(2,4,6-trimethylphenyl)-1,4-diazabuta-1,3-diene (Mes-DAD)[CoI₂(Mes-DAD)]Reaction in anhydrous acetonitrile researchgate.net

In-Situ Generation and Reactivity of Cobalt(II) Iodide Precursors

Due to the highly hygroscopic nature of cobalt(II) iodide, its in-situ generation is a common and effective strategy in synthetic procedures. nih.gov This method involves the reaction of elemental cobalt powder with crystalline iodine in a suitable solvent, such as acetonitrile, immediately prior to its use in a subsequent reaction. mdpi.com This approach ensures the use of anhydrous cobalt(II) iodide, which is crucial for the successful synthesis of many of its derivatives. mdpi.com

For example, in the synthesis of [(dpp-BIAN)⁰CoII I₂]·MeCN, cobalt diiodide is prepared in-situ from iodine and an excess of powdered metallic cobalt in acetonitrile. nih.gov The resulting adduct, {CoI₂ · xMeCN}, can then be directly reacted with the dpp-BIAN ligand. mdpi.com Similarly, for the synthesis of [(Py)₂CoI₂], cobalt diiodide is synthesized in-situ and the resulting acetonitrile adduct is dried under vacuum before reacting with pyridine in toluene. mdpi.com

The in-situ generated cobalt(II) iodide can also be a precursor for other cobalt complexes. Research has shown that cobalt(II) compounds can be reduced to cobalt(I) species or oxidized to cobalt(III) complexes, highlighting the utility of these precursors in exploring the redox chemistry of cobalt. Furthermore, the in-situ formation of a cobalt(II) porphyrin-based coordination polymer on a perovskite film has been shown to prevent ion migration and regenerate iodide, improving the efficiency and stability of perovskite solar cells. chinesechemsoc.org

Solvothermal and Hydrothermal Techniques for Cobalt(II) Iodide-Containing Materials

Solvothermal and hydrothermal methods are powerful techniques for the synthesis of crystalline materials, including cobalt(II) iodide-containing coordination polymers and frameworks. These methods involve carrying out the synthesis in a closed system, such as a Teflon-lined reactor, at elevated temperatures and pressures. ccspublishing.org.cn The solvent plays a crucial role not only in dissolving the reactants but also in influencing the final structure of the product. ccspublishing.org.cn

Hydrothermal synthesis has been successfully employed to create various cobalt(II) coordination polymers. researchgate.netresearchgate.netacs.org For instance, the hydrothermal reaction of cobalt(II) salts with multifunctional organic ligands like bis(N-pyrid-3-ylmethyl)adipoamide and various polycarboxylic acids has yielded a range of coordination polymers with interesting structural features. researchgate.net Similarly, hydrothermal reactions of cobalt(II) salts with 1-tetrazole-phenyl-4-methylphosphonic acid have produced one- and two-dimensional coordination polymers. researchgate.net

Solvothermal synthesis offers another route to novel cobalt-containing materials. nih.govrsc.org For example, the treatment of [Co₂(CO)₈] with specific pincer ligands under solvothermal conditions has led to the formation of cobalt(I), (II), and (III) pincer complexes. nih.gov The reaction temperature can influence the final product, as seen in the synthesis of cobalt PCP pincer complexes where different temperatures lead to different outcomes. nih.gov Microwave-assisted solvothermal synthesis has also been shown to be an efficient method, significantly reducing reaction times compared to traditional methods. acs.org

Table 2: Examples of Solvothermal and Hydrothermal Synthesis of Cobalt(II)-Containing Materials
Synthesis MethodReactantsProductReference
HydrothermalCo(NO₃)₂·6H₂O, bibp, H₂chdc[Co₂(OH)(chdc)₁.₅(bibp)]ₙ ccspublishing.org.cn
HydrothermalCobalt(II) salts, bis(N-pyrid-3-ylmethyl)adipoamide, polycarboxylic acidsCobalt(II) coordination polymers researchgate.net
Solvothermal[Co₂(CO)₈], ipso-substituted P(C-X)PY ligandsCobalt(I), (II), and (III) pincer complexes nih.gov
SolvothermalPiperazine, Cobalt source, Phosphorous acid sourceOrganically templated cobalt phosphites rsc.org

Crystal Growth Techniques for Single Crystal Formation

The growth of high-quality single crystals is essential for determining the precise three-dimensional structure of cobalt(II) iodide and its derivatives through techniques like X-ray diffraction. Several methods are employed to achieve this, each with its own advantages.

Slow Cooling Methods

Slow cooling is a widely used technique for growing single crystals from a solution. mit.edu The principle involves preparing a nearly saturated solution of the compound at an elevated temperature and then allowing it to cool down slowly. mit.edu This gradual decrease in temperature reduces the solubility of the compound, leading to supersaturation and subsequent crystal nucleation and growth. frontiersin.org The rate of cooling is a critical parameter; slower cooling rates generally result in larger and higher-quality crystals. mit.edufrontiersin.org

This method has been successfully applied to grow single crystals of cobalt(II) iodide complexes. For instance, single crystals of [(Py)₂CoI₂] were obtained by slowly cooling a hot toluene solution of the complex at a rate of 10 °C per hour. mdpi.com Similarly, slow cooling of a reaction mixture from 130 °C to 25 °C was used to grow single crystals of a cobalt(II) iodide complex with pyridine. mdpi.com In some cases, a second, very slow cooling cycle after an initial dissolution of most crystals can significantly improve crystal quality and size. mit.edu

Vapor Diffusion and Nano-Crystallization

Vapor diffusion is another effective method for growing single crystals, particularly when only small amounts of the compound are available. unifr.ch This technique typically involves dissolving the compound in a "good" solvent and placing it in a small, open vial. This vial is then placed inside a larger, sealed container that contains a "bad" solvent (an anti-solvent) in which the compound is insoluble. unifr.ch The anti-solvent should be more volatile than the good solvent. unifr.ch Over time, the vapor of the anti-solvent diffuses into the solution of the compound, gradually decreasing its solubility and inducing crystallization. unifr.chiucr.org

Nano-crystallization is a more recent development that has been successfully applied to the single-crystal growth of water-soluble coordination complexes. rsc.orgrsc.orgresearchgate.net This method often utilizes automated pipetting robots to set up numerous crystallization trials in 96-well plates. rsc.orguzh.ch A small volume of a concentrated solution of the metal complex is mixed with a solution containing a different anion, and the mixture is allowed to equilibrate, often via vapor diffusion. rsc.org This high-throughput approach allows for the rapid screening of a wide range of conditions to find those suitable for single crystal growth. rsc.orgresearchgate.net

Table 3: Comparison of Crystal Growth Techniques
TechniquePrincipleAdvantagesDisadvantages
Slow CoolingGradual decrease in temperature of a saturated solution to induce crystallization. mit.edufrontiersin.orgSimple to implement, effective for moderately soluble substances. mit.eduCan be time-consuming, may lead to multiple small crystals if nucleation is too rapid. mit.edu
Vapor DiffusionSlow diffusion of an anti-solvent vapor into a solution of the compound to decrease solubility. unifr.chWorks well with small quantities, parameters are easily controlled. unifr.chki.seCan be complex to set up, finding suitable solvent pairs can be challenging. mit.edu
Nano-CrystallizationHigh-throughput screening of crystallization conditions using automated systems. rsc.orgresearchgate.netAllows for rapid screening of many conditions, suitable for water-soluble complexes. rsc.orgRequires specialized equipment (pipetting robots).

Advanced Structural Elucidation of Cobalt Ii Iodide and Its Complexes

Single-Crystal X-ray Diffraction Analysis

The coordination environment of the Co(II) ion in its iodide complexes is highly variable, influenced by the nature of the co-ligands, stoichiometry, and crystallization conditions. SCXRD studies have revealed several common and distorted geometries.

Tetrahedral Geometry : A frequent coordination geometry for Co(II) is tetrahedral. In complexes with the general formula [CoI₄]²⁻, the cobalt center is surrounded by four iodide ions. For instance, in the complex [Me₃EtN]₂[CoI₄], X-ray diffraction data show a tetrahedral anion with Co-I bond lengths ranging from 2.5951(5) to 2.6127(5) Å and I-Co-I angles between 104.67(2)° and 113.23(2)°, indicating a slightly distorted tetrahedron. researchgate.net Similarly, mononuclear complexes such as [(Py)₂CoI₂] (where Py is pyridine) also exhibit a distorted tetrahedral CoN₂I₂ environment. doaj.orgnih.govnih.govmdpi.com In one such complex, the Co-I bond length was determined to be 2.5643(11) Å. mdpi.com Another example, [CoI₂(Mes-DAD)], formed with a diazabutadiene ligand, also features a cobalt(II) ion in a tetrahedral coordination environment. researchgate.net

Octahedral Geometry : Octahedral coordination is observed in the hexaaquacobalt(II) iodide salt, [Co(H₂O)₆]I₂. Crystallographic analysis confirms that the structure consists of discrete [Co(H₂O)₆]²⁺ cations, where the cobalt ion is octahedrally coordinated by six water molecules, and separate iodide anions. chemicalbook.comwikipedia.org The anhydrous α-form of CoI₂ adopts the CdI₂-type layer structure, where each cobalt atom is octahedrally coordinated by six iodide ions. materialsproject.org

Distorted and Other Architectures : More complex ligand systems can lead to other coordination numbers and distorted geometries. Pentacoordinate Co(II) centers have been stabilized by bidentate phosphine (B1218219) ligands in complexes with halide ions, including iodide. mdpi.com In one such iodide-containing complex, [CoI(dppb)₂]⁺ (where dppb is 1,2-bis(diphenylphosphino)benzene), the Co(II) center is five-coordinate. mdpi.com Heptacoordination has also been observed in a dinuclear Mn(II) complex bridged by ligands, a structure that can be analogous to cobalt complexes under similar conditions. scirp.org In some cases, disproportionation during synthesis can lead to structures containing both tetrahedral and octahedral cobalt centers within the same crystal lattice, such as in the reaction of CoI₂ with urea, which can yield [Co(Ur)₂(H₂O)₄]²⁺ (octahedral) and [CoI₄]²⁻ (tetrahedral) ions in the same crystal. researchgate.net

Table 1: Selected Coordination Geometries and Bond Parameters for Cobalt(II) Iodide Complexes from SCXRD

Compound Coordination Geometry Co-I Bond Lengths (Å) Key Angles (°) Reference
[Me₃EtN]₂[CoI₄] Distorted Tetrahedral 2.5951(5) - 2.6127(5) I-Co-I: 104.67(2) - 113.23(2) researchgate.net
[(Py)₂CoI₂] Distorted Tetrahedral 2.5643(11) N-Co-N: 104.8(3), I-Co-I: 114.50(4) mdpi.com
α-CoI₂ Octahedral 2.69 - materialsproject.org
[Co(H₂O)₆]I₂ Octahedral N/A (Iodide is counter-ion) - chemicalbook.comwikipedia.org
[CoI(dppb)₂]⁺ Pentacoordinate 2.6075(5) P1-Co-P2: 82.15(4) mdpi.com

Beyond the primary coordination sphere, SCXRD reveals how individual complex molecules interact and pack in the crystal lattice. These supramolecular interactions, such as hydrogen bonds and π-π stacking, are crucial in dictating the final crystal architecture.

Hydrogen Bonding : In hydrated cobalt(II) iodide complexes or those with protic ligands, hydrogen bonding is a dominant structure-directing force. In the structure of [Co(H₂O)₆]I₂·2(bpdo) (where bpdo is 4,4′-bipyridine-N,N′-dioxide), extensive hydrogen bonds exist between the oxygen atoms of the bpdo ligands and the hydrogen atoms of the coordinated water molecules. rsc.org This network of hydrogen bonds links the components into a 3D supramolecular structure. rsc.org Similarly, in complexes containing ligands like pyrazole, N-H···N hydrogen bonds can link dimeric units together. nih.gov In crystals of tris(ethane-1,2-diamine)cobalt(III) triiodide, N-H···I hydrogen bonds involving both iodide and triiodide anions create a three-dimensional network. iucr.org

π-π Stacking : When aromatic ligands are part of the complex, π-π stacking interactions are commonly observed. These interactions occur between the planar aromatic rings of adjacent molecules. In a pentacoordinate Co(II) complex with dppb ligands, intramolecular π-π stacking interactions are observed between the phenyl rings. mdpi.com One strong interaction (centroid-to-centroid distance ~3.7-3.8 Å) and one weaker one (distance >3.9 Å) were identified, contributing to the stability of the molecular structure. mdpi.com In other cobalt(II) complexes, π-π stacking between adjacent one-dimensional chains contributes to the formation of a more stable, higher-dimensional framework. acs.org These interactions, alongside hydrogen bonding, are significant in the self-assembly and molecular recognition phenomena that guide crystal engineering. rsc.org

Cobalt(II) iodide is known to exist in at least two anhydrous polymorphic forms, designated α-CoI₂ and β-CoI₂. chemicalbook.comwikipedia.org Polymorphism refers to the ability of a solid material to exist in more than one crystal structure.

α-Cobalt(II) Iodide : The α-form consists of black, hexagonal crystals and is the more common and thermodynamically stable phase at lower temperatures. chemicalbook.comwikipedia.org It possesses the cadmium iodide (CdI₂) layer structure, with cobalt(II) ions in octahedral coordination sites between layers of iodide ions. chemicalbook.comwikipedia.org

β-Cobalt(II) Iodide : The β-form is a yellow, powdery modification. chemicalbook.comwikipedia.org It can be obtained by subliming the α-form under vacuum at around 500 °C. chemicalbook.comwikipedia.org The β-form is metastable and reverts to the α-form upon heating to approximately 400 °C. chemicalbook.comwikipedia.org It is also highly hygroscopic and readily absorbs moisture from the air. chemicalbook.com

The existence of different polymorphs can also be found in coordination complexes. For instance, different polymorphic modifications of [(Py)₂CoI₂] have been suggested based on comparisons of newly synthesized single crystals with previously reported powder diffraction data. mdpi.com Spontaneous single-crystal-to-single-crystal phase transitions can also occur, sometimes activated by temperature or even occurring spontaneously at room temperature. researchgate.net

Table 2: Properties of Cobalt(II) Iodide Polymorphs

Polymorph Color Crystal System Key Structural Feature Interconversion Reference
α-CoI₂ Black Hexagonal Cadmium iodide (CdI₂) type; octahedral Co(II) Stable form chemicalbook.comwikipedia.org
β-CoI₂ Yellow - Isomorphous with α-form Formed by sublimation of α-form (~500°C); reverts to α-form at 400°C chemicalbook.comwikipedia.org

Elucidation of Supramolecular Interactions and Packing (e.g., π-π Stacking, Hydrogen Bonding)

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of molecules. It is highly sensitive to the local chemical environment and is used to confirm the coordination of ligands to the metal center and to analyze changes in bonding upon complex formation.

In the study of cobalt(II) iodide complexes, FTIR spectroscopy provides crucial information about the coordination of organic ligands. When a ligand coordinates to the Co(II) ion, the frequencies of its internal vibrational modes (e.g., C=N, C=O, C-N stretches) are altered compared to the free ligand.

This shifting of vibrational bands is a hallmark of coordination. For example, in cobalt(II) complexes with ligands containing imine (C=N) or thiocarbonyl (C=S) groups, the characteristic frequencies for these groups are observed to shift upon complexation. researchgate.net In a complex of cobalt(II) iodide with a redox-active diimine ligand, the presence of characteristic C=N stretching vibration bands between 1600-1646 cm⁻¹ in the IR spectrum confirmed the neutral state of the ligand in the complex. nih.gov Similarly, for complexes involving 4-picoline, the ligand frequencies are shifted and often split upon coordination to the cobalt center. zenodo.org The analysis of the carboxylate stretching frequencies (symmetric and asymmetric) in cobalt(II) abietate complexes can help determine the coordination mode (e.g., unidentate, bidentate) of the carboxylate group. mdpi.com The presence of water molecules in a complex can also be confirmed by broad absorption bands in the 3000–3500 cm⁻¹ region. nih.govsemanticscholar.org

Table 3: Illustrative FTIR Frequency Shifts in Cobalt(II) Complexes

Ligand Type / Bond Free Ligand Frequency (cm⁻¹) Coordinated Ligand Frequency (cm⁻¹) Interpretation Reference
Imine (C=N) ~1650 Shifted upon complexation Confirmation of C=N group coordination researchgate.net
Diimine (C=N) - 1600-1646 Coordination of neutral diimine ligand nih.gov
4-Picoline Various Shifted and split Confirmation of coordination zenodo.org
Water (O-H stretch) - ~3376-3500 (broad) Presence of coordinated water molecules nih.govsemanticscholar.org

Raman Spectroscopy of Cobalt(II) Iodide Systems

Raman spectroscopy is a powerful technique for investigating the vibrational modes of molecules, providing insights into bond strengths, symmetry, and molecular structure. libretexts.orgrenishaw.com In the context of cobalt(II) iodide systems, Raman spectroscopy can be used to probe the low-frequency vibrations characteristic of the cobalt-iodine (Co-I) bond, as well as vibrations associated with ligands coordinated to the cobalt center. libretexts.org

While detailed Raman studies specifically on anhydrous cobalt(II) iodide are not extensively documented in the provided literature, the principles of the technique can be applied to its complexes. For instance, in complexes of cobalt(II) iodide with various ligands, such as pyridine (B92270) or isonitriles, Raman spectra would reveal characteristic bands. mdpi.comcdnsciencepub.com The Co-I stretching frequencies are expected in the far-infrared and low-frequency Raman region, typically below 300 cm⁻¹. The positions of these bands are sensitive to the coordination number and geometry of the cobalt center.

In studies of cobalt(II) complexes with sulfur and nitrogen-containing ligands, Raman peaks in the range of 320-360 cm⁻¹ have been assigned to Co–S stretching, while Co–N stretching frequencies appear between 410-465 cm⁻¹. academie-sciences.fr Similarly, for an iodine-bridged cobalt complex, Co₂(RNC)₁₀I₃, vibrational spectroscopy confirmed the presence of cobalt-iodine bonding and suggested a linear Co-I-Co skeleton. cdnsciencepub.comresearchgate.net Analysis of host-guest complexes has also shown that the encapsulation of a guest molecule within a coordination cage can cause noticeable shifts in the Raman signals of both the host and guest, indicating the sensitivity of Raman spectroscopy to changes in the molecular environment. nih.gov

The table below shows representative vibrational frequencies for bonds relevant to the study of cobalt(II) iodide complexes.

Bond/GroupVibrational ModeTypical Wavenumber (cm⁻¹)Complex Type
Co-SSymmetric Stretch320 - 360Dithiolate Cobalt(II)
Co-NSymmetric Stretch410 - 465Dithiolate Cobalt(II)
Co-CoStretch186 - 192Isonitrile Cobalt(II) Dimer

Electronic Absorption Spectroscopy (UV-Vis) and Ligand Field Theory Applications

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a fundamental tool for probing the electronic structure of transition metal complexes, with the results being rationalized by Ligand Field Theory (LFT). mdpi.comunlv.edu LFT explains how the interaction between the metal d-orbitals and the ligands' orbitals lifts the degeneracy of the d-orbitals, leading to possible electronic transitions when the complex absorbs light. mdpi.com The energy of these transitions, and thus the color of the complex, is highly dependent on the metal ion, its oxidation state, its coordination geometry, and the nature of the surrounding ligands. mdpi.commdpi.com

Ligands are ranked in the spectrochemical series based on their ability to cause d-orbital splitting (Δ). capes.gov.br Iodide (I⁻) is classified as a weak-field ligand, meaning it causes a relatively small splitting of the d-orbitals. mdpi.com Consequently, complexes containing iodide ligands typically absorb lower-energy light (longer wavelengths), which influences their color. mdpi.com

For the Co(II) ion, a d⁷ system, the UV-Vis spectrum is particularly sensitive to its coordination environment. A classic example is the equilibrium between the pink, octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, and the deep blue, tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻. unlv.edumdpi.com This color change is due to the change in both the ligand (H₂O vs. Cl⁻) and the coordination geometry (octahedral vs. tetrahedral), which significantly alters the d-orbital splitting. mdpi.com The octahedral [Co(H₂O)₆]²⁺ ion has a maximum absorbance (λ_max) at approximately 540 nm, while the tetrahedral [CoCl₄]²⁻ ion has a much more intense absorption with a λ_max around 720 nm. mdpi.com

In cobalt(II) iodide complexes, the weak-field iodide ligand would be expected to produce complexes with small Δ values. The spectra of Co(II) complexes typically show bands in the visible region (400-600 nm) that are assigned to d-d electronic transitions. researchgate.net

Interactive Table: UV-Vis Absorption Maxima for Selected Co(II) Complexes The following table compares the absorption maxima for different Co(II) complexes, illustrating the effect of ligand and geometry.

ComplexCoordination GeometryColorλ_max (nm)
[Co(H₂O)₆]²⁺OctahedralPink~540
[CoCl₄]²⁻TetrahedralBlue~720
[Co(NH₃)₆]³⁺OctahedralYellow-Orange~475

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Determination

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and, crucially, the chemical (oxidation) state of the elements within the top 1-10 nm of a material's surface. libretexts.orgrenishaw.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. renishaw.com The binding energy of these electrons is characteristic of the element and its oxidation state.

For cobalt compounds, XPS is an excellent method for confirming the +2 oxidation state in cobalt(II) iodide. libretexts.org The analysis focuses on the Co 2p region of the spectrum. The Co 2p peak is split into two components, Co 2p₃/₂ and Co 2p₁/₂, due to spin-orbit coupling. nih.gov The binding energy of the main Co 2p₃/₂ peak for Co(II) species is a key indicator. Furthermore, Co(II) compounds exhibit distinct satellite peaks at higher binding energies relative to the main peaks. nih.gov These "shake-up" satellites are a hallmark of the Co(II) oxidation state and are used to distinguish it from Co(0), Co(III), or mixed-valence species like Co₃O₄. libretexts.orgnih.gov For example, Co(II) oxide shows prominent satellite features, whereas they are absent or very weak in Co(III) oxide. libretexts.org

When analyzing cobalt(II) iodide, the Co 2p₃/₂ peak position and the presence of these strong satellite structures would provide definitive evidence of the Co(II) state. nih.gov Care must be taken during analysis, as argon ion sputtering, often used for surface cleaning or depth profiling, can readily reduce cobalt oxides, an effect that could potentially alter the surface of other cobalt compounds as well. nih.gov

Interactive Table: Typical Co 2p₃/₂ Binding Energies and Satellite Features This table provides reference binding energies for distinguishing cobalt oxidation states.

Cobalt SpeciesOxidation StateApprox. Co 2p₃/₂ Binding Energy (eV)Satellite Features
Co (metal)0~778.0Absent
CoO+2~780.0 - 781.0Strong, at ~786 eV
Co₃O₄+2, +3~779.5 - 780.5Weak
Co₂O₃+3~779.5 - 780.0Very weak or absent

Magnetic Circular Dichroism (MCD) Studies on Electronic Structure and Bonding

Magnetic Circular Dichroism (MCD) spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength in the presence of a magnetic field. It is a powerful probe of the electronic structure of paramagnetic species, such as Co(II) complexes, providing insights that are often not available from standard absorption spectroscopy. cdnsciencepub.com

MCD is particularly sensitive to the ground and excited electronic states, their symmetries, and the effects of spin-orbit coupling. This makes it an ideal tool for investigating the subtle details of metal-ligand bonding in cobalt(II) iodide and its derivatives. Studies on various Co(II) complexes have demonstrated that MCD can be used to evaluate the ligand field strength and understand bonding differences between various ligand types. cdnsciencepub.com For instance, MCD studies on distorted tetrahedral Co(II) complexes with N-heterocyclic carbene (NHC) and phosphine ligands revealed that Co(II)-bisphosphines impose a larger ligand field than Co(II)-NHC complexes. cdnsciencepub.com

Furthermore, MCD spectroscopy is highly sensitive to coordination geometry. In a study of Co(II)-substituted enzymes, distinct MCD peaks at 495 nm and 567 nm were assigned to Co(II) ions in 6-coordinate and 5-coordinate binding sites, respectively, highlighting the technique's ability to differentiate between species with different structures. The application of MCD to cobalt(II) iodide complexes would allow for a detailed characterization of the d-d transitions, providing critical data on the ligand field environment created by the iodide and other co-ligands, and offering a deeper understanding of the electronic structure and bonding.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions between electron spin energy levels induced by microwaves in a magnetic field. It is exclusively applicable to species with one or more unpaired electrons, making it a valuable tool for studying paramagnetic Co(II) (d⁷) complexes.

The EPR spectra of Co(II) systems are highly dependent on the spin state. High-spin Co(II) (S = 3/2) is common in octahedral and tetrahedral geometries. However, its EPR spectra are often challenging to observe except at very low temperatures (e.g., below 30 K) and can be broad and poorly resolved. This is due to large g-anisotropy and rapid spin-lattice relaxation.

Conversely, low-spin Co(II) (S = 1/2), which is less common and typically requires specific ligand environments, gives rise to more easily interpretable EPR spectra. A notable study detailed the EPR spectrum of a rare low-spin cobalt(II) iodide complex, [PhBP₃]CoI, which features a distorted tetrahedral geometry. This complex displayed a well-resolved EPR signal even at room temperature, confirming its doublet (S=1/2) ground state. The spectrum was characterized by an axial g-tensor and showed complex super-hyperfine splitting at low temperatures due to coupling with phosphorus (³¹P) and possibly iodine (¹²⁷I) nuclei.

The ability to obtain such detailed EPR spectra provides precise information on the electronic ground state, the symmetry of the metal's environment, and the nature of the covalent interactions with the coordinating atoms.

Interactive Table: EPR Parameters for a Low-Spin Cobalt(II) Iodide Complex The following data is for the complex [PhBP₃]CoI in a frozen toluene (B28343) solution.

ParameterValueDescription
g_iso2.1Isotropic g-factor observed at room temperature
g∥2.20Parallel component of the g-tensor
g_⊥2.05Perpendicular component of the g-tensor

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques for characterizing the morphology and microstructure of materials from the micrometer to the angstrom scale.

Transmission Electron Microscopy (TEM) , in contrast, passes a high-energy electron beam through an ultrathin sample. The transmitted and scattered electrons form an image that provides much higher resolution than SEM, capable of resolving individual atoms. TEM analysis of cobalt(II) iodide could reveal detailed information about its internal structure. This includes direct visualization of the crystal lattice, identification of crystal defects such as dislocations and stacking faults, and determination of the material's crystallinity (i.e., whether it is single-crystalline, polycrystalline, or amorphous). academie-sciences.fr Electron diffraction patterns obtained in a TEM can be used to determine the precise crystal structure and lattice parameters.

Together, SEM and TEM provide a comprehensive picture of the physical characteristics of cobalt(II) iodide, from the macroscopic appearance of particles down to their atomic arrangement.

Theoretical and Computational Investigations of Cobalt Ii Iodide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for studying the electronic properties of molecules and materials. materialsproject.orgunige.ch It offers a balance between accuracy and computational cost, making it well-suited for investigating complex systems like those containing cobalt(II) iodide.

Electronic Structure Elucidation and Orbital Analysis

DFT calculations are instrumental in mapping the electronic landscape of cobalt(II) iodide complexes. These calculations provide detailed information about the arrangement and energies of molecular orbitals, which are fundamental to understanding the compound's chemical behavior.

For instance, in a pseudotetrahedral cobalt(II) iodide complex supported by a tris(phosphino)borate ligand, DFT calculations revealed that the Highest Occupied Molecular Orbital (HOMO) possesses π-antibonding character between the cobalt center and the iodide ligand. caltech.edu The HOMO-1 orbital was found to be predominantly of d(z²) character. caltech.edu This ordering and nature of frontier molecular orbitals are crucial for predicting the molecule's reactivity and spectroscopic properties.

In another study involving a heterobimetallic complex with a titanium-cobalt bond where the cobalt was bonded to an iodide, DFT was used for computational investigation, although the iodide was substituted with a chloride for simplicity. rsc.org The analysis of the frontier molecular orbitals in this system showed a σ bonding interaction involving the Co and Ti d(z²) orbitals, alongside weak π interactions between the d(xz) and d(yz) orbitals of the two metal centers. rsc.org Such analyses highlight the nature of metal-metal and metal-ligand bonding interactions.

The electronic structure of CoI₂ in its solid state has also been investigated. In its trigonal crystal structure, Co²⁺ is octahedrally coordinated to six iodide ions. materialsproject.orgosti.gov DFT calculations performed by the Materials Project determined the electronic band structure and density of states, providing insights into its properties as a 2D layered material. materialsproject.org

Ligand Field and Bonding Properties Assessment

DFT is frequently employed to assess the nature of chemical bonds and the effects of the ligand field in cobalt(II) iodide systems. Ligand field theory describes how the interaction between the metal d-orbitals and the ligands' orbitals affects the electronic structure and properties of the complex. nih.govcore.ac.uk

In cobalt(II) complexes, the nature of the ligands significantly influences the splitting of the d-orbitals. core.ac.uk DFT calculations can quantify this splitting and provide insights into the covalent character of the metal-ligand bonds. For example, in a study of two octahedral cobalt(II) complexes, DFT calculations combined with Atoms in Molecules (AIM) analysis indicated that all Co-N interactions have a predominant covalent character. tandfonline.com

Furthermore, DFT can be used to understand the trans influence, where a ligand affects the bond trans to it. In Co(II)-N-heterocyclic carbene (NHC) complexes, DFT calculations showed that NHC ligands, while being strong donors, weaken the Co-Cl bonds in a trans-like influence. researchgate.net Although this study focused on chloride, the principles are applicable to iodide complexes. The analysis of bonding properties through DFT helps in rationalizing the stability and reactivity of these complexes.

Spin State Energetics (High-Spin vs. Low-Spin Preference)

Cobalt(II), with its d⁷ electron configuration, can exist in either a high-spin (quartet, S = 3/2) or a low-spin (doublet, S = 1/2) state, depending on the ligand field strength and coordination geometry. DFT calculations are a key tool for predicting the preferred spin state by calculating the energy difference between the high-spin and low-spin states (ΔE(HS-LS)). nih.govrsc.org

Several studies have shown that for many cobalt(II) complexes, the high-spin state is energetically favored. tandfonline.comresearchgate.net For example, DFT calculations on octahedral cobalt(II) complexes with N,N,N-tridentate triazine-type ligands indicated that the high-spin state is more stable than the low-spin state. tandfonline.com Similarly, for a cobalt(II) iodide complex with a bulky N-heterocyclic carbene ligand, DFT calculations predicted a high-spin d⁷ tetrahedral geometry. researchgate.net

However, the possibility of a low-spin state in a four-coordinate cobalt(II) complex, which typically favors high-spin, has been a subject of interest. Research has shown that a combination of axial distortion in a pseudotetrahedral geometry and a strong ligand-field donor can lead to a doublet ground state. caltech.edu DFT calculations have been crucial in understanding the subtle energetic balances that govern this spin-state preference, showing that the energy difference between states can be small, allowing for spin crossover behavior in some cases. caltech.edu The accuracy of these predictions can depend on the chosen DFT functional. rsc.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., Vibrational, Electronic Spectra)

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict and interpret the spectroscopic features of cobalt(II) iodide complexes. These predictions are invaluable for assigning experimental spectra and understanding the underlying electronic transitions.

Vibrational Spectra: DFT calculations can predict harmonic vibrational frequencies, which can be compared with experimental Infrared (IR) and Raman spectra. escholarship.orgnih.govscispace.com For instance, ab initio studies on linear CoX₂ (X = F, Cl, Br, I) molecules have calculated harmonic vibrational frequencies for the ground and lower-lying excited states. tandfonline.comtandfonline.com

Electronic Spectra: TD-DFT is a powerful tool for calculating the electronic absorption spectra of transition metal complexes. unige.ch These calculations help in assigning the observed bands to specific electronic transitions, such as d-d transitions or charge-transfer bands. unige.ch In a study of cobalt(II)tris(2,2'-bipyridine), TD-DFT was used to analyze the absorption and circular dichroism spectra, showing good agreement with experimental results. unige.ch

Magnetic Resonance Parameters: DFT is also used to calculate parameters for magnetic resonance spectroscopies, such as the g-values and hyperfine coupling constants for Electron Paramagnetic Resonance (EPR) and the zero-field splitting (ZFS) parameters (D and E). researchgate.netacs.org These parameters are highly sensitive to the electronic structure and geometry of the complex. For example, in a study of a four-coordinate mononuclear Co(II) diiodide complex, DFT calculations were used in conjunction with experimental techniques to determine the ZFS parameters. researchgate.net

Reaction Mechanism Pathways for Catalytic Processes

Cobalt complexes are important catalysts in a variety of organic reactions. DFT calculations are instrumental in elucidating the detailed mechanisms of these catalytic processes, mapping out reaction pathways, identifying intermediates and transition states, and determining activation barriers. researchgate.netacs.org

For example, the mechanism of a cobalt(II)-catalyzed O-arylation reaction between phenols and aryl iodides was investigated using DFT. researchgate.net The study identified a tetrahedral, L-valine ligated cobalt(II) phenoxide complex in the quartet state as the active catalytic species and determined that the reaction proceeds through a σ-bond metathesis mechanism. researchgate.net The calculated high reaction barrier was consistent with the experimental requirement for elevated temperatures. researchgate.net

In another example, DFT was used to study the cobalt-catalyzed silylation and stannylation of alkenyl acetates. acs.org The calculations suggested that the stereoselectivity of the reaction is determined by the chelation-assisted oxidative addition of cobalt to the C–O bond of the substrate and that transmetalation is likely the rate-determining step. acs.org These mechanistic insights derived from DFT are crucial for optimizing reaction conditions and designing more efficient catalysts. researchgate.net

Quantum Chemical Calculations

Beyond DFT, other quantum chemical methods, often termed ab initio (from first principles), are employed to study cobalt(II) iodide systems. wikipedia.org These methods, while often more computationally demanding, can provide a higher level of accuracy for certain properties.

Prominent among these are multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2 or NEVPT2). tandfonline.comtandfonline.com These methods are particularly important for systems with significant static correlation, which can be the case for transition metal complexes with multiple low-lying electronic states.

For instance, a systematic study of the ground and lower-lying excited electronic states of linear CoX₂ molecules (including CoI₂) was performed using CASSCF and multiconfigurational quasi-degenerate second-order perturbation theory (MCQDPT2). tandfonline.comtandfonline.com This high-level study concluded that all the cobalt dihalides have a linear equilibrium geometry and a ⁴Δg ground state, emphasizing the need to include dynamic electron correlation for accurate predictions. tandfonline.comtandfonline.com

Quantum chemical calculations are also essential for accurately determining properties like the zero-field splitting (ZFS) parameters in single-ion magnets. For a mononuclear Co(II) diiodide complex exhibiting slow magnetic relaxation, state-averaged CASSCF (SA-CASSCF) and N-electron valence second-order perturbation theory (NEVPT2) calculations were used to analyze the electronic structure and magnetic properties, revealing a strong easy-axis magnetic anisotropy. researchgate.netnih.gov These advanced calculations provide a deep understanding of the magnetic behavior of these cobalt(II) iodide systems.

Interactive Data Tables

Below are interactive tables summarizing key parameters obtained from theoretical and computational studies on cobalt(II) iodide and related systems.

Table 1: Calculated Bond Lengths and Angles for Cobalt(II) Complexes Users can sort the data by clicking on the column headers.

Compound/SystemMethodParameterCalculated ValueExperimental ValueReference
[PhBP₃]CoIDFTCo-I2.585 Å2.474 Å caltech.edu
[PhBP₃]CoIDFTCo-P(1)2.282 Å2.163 Å caltech.edu
[PhBP₃]CoIDFTP(1)-Co-I119.0°119.6° caltech.edu
Linear CoI₂MCQDPT2Co-I2.373 Å- tandfonline.com
Trigonal CoI₂DFT (PBE)Co-I2.69 Å- materialsproject.org
Trigonal CoI₂DFTCo-I2.74 Å- osti.gov
[(μ-Cl)Ti(XylNPiPr₂)₂CoCl]₂DFTTi-Co2.2051(4) Å- rsc.org

Table 2: Calculated Energetic and Spectroscopic Properties Users can sort the data by clicking on the column headers.

SystemMethodPropertyCalculated ValueReference
Co(II) O-arylation catalystDFTActivation Barrier33.60 kcal/mol researchgate.net
[Co(dmp)₂I₂]SA-CASSCF/NEVPT2ZFS Parameter (D)-30.58(3) cm⁻¹ researchgate.net
Linear CoI₂MCQDPT2Bending Frequency (ω_bend)51 cm⁻¹ tandfonline.com
[CoI₂(Mes-DAD)]DFTZFS Parameter (D)17.2 cm⁻¹ or -18.0 cm⁻¹ researchgate.net

Zero-Field Splitting (ZFS) Parameter Determination

The determination of zero-field splitting (ZFS) parameters in cobalt(II) iodide systems is a critical aspect of understanding their magnetic properties. ZFS refers to the splitting of spin states in the absence of an external magnetic field, a phenomenon that underpins the magnetic anisotropy of a molecule. mdpi.com Theoretical calculations, particularly ab initio methods, have become indispensable for accurately determining these parameters.

Quantum chemical calculations using state-averaged complete active space self-consistent field (SA-CASSCF) followed by N-electron valence second-order perturbation theory (NEVPT2) are frequently employed. mdpi.comresearchgate.net These methods can effectively calculate the axial (D) and rhombic (E) ZFS parameters. For instance, in a study of two cobalt(II) iodide complexes, [(dpp-BIAN)⁰CoII₂]·MeCN (I) and [(Py)₂CoI₂] (II), CASSCF/NEVPT2 calculations were used to determine their respective ZFS parameters. mdpi.com The results showed that the distortion in the CoN₂I₂ coordination environment significantly influenced the magnetic anisotropy, with calculated axial D values of -22.6 cm⁻¹ for complex I and -5.9 cm⁻¹ for complex II. mdpi.com The nonzero values for D confirm the presence of magnetic anisotropy in the cobalt(II) ion. mdpi.comresearchgate.net

In another investigation of a mononuclear complex, [CoI₂(Mes-DAD)], the ZFS parameter D was determined to be 17.2 cm⁻¹. researchgate.net Furthermore, a combination of direct current (dc) magnetic measurements and SA-CASSCF/NEVPT2 calculations on a pseudo-tetrahedral Co(II) diiodide complex with 3,5-dimethylpyrazole (B48361) ligands revealed a strong easy-axis anisotropy with a record experimental D value (Dexp) of -30.58(3) cm⁻¹ for this class of compounds. researchgate.net The accuracy of these computational approaches is crucial, as it has been shown that determining these parameters solely from magnetic data can lack reliability. acs.org

Table 1: Zero-Field Splitting (D) Parameters for Various Cobalt(II) Iodide Complexes An interactive data table summarizing the axial zero-field splitting (D) parameters for different Cobalt(II) Iodide complexes as determined by computational and experimental methods.

Compound Method D (cm⁻¹) Source(s)
[(dpp-BIAN)⁰CoII₂]·MeCN (I) CASSCF/NEVPT2 -22.6 mdpi.com
[(Py)₂CoI₂] (II) CASSCF/NEVPT2 -5.9 mdpi.com
[CoI₂(Mes-DAD)] Magnetochemical Studies 17.2 researchgate.net
Co(II) diiodide with 3,5-dimethylpyrazole DC measurements & SA-CASSCF/NEVPT2 -30.58 researchgate.net
Pentacoordinate Co(II) Iodide Complex Magnetochemical Studies 19.4 mdpi.com

Magnetic Anisotropy Predictions

The prediction of magnetic anisotropy in cobalt(II) iodide complexes is intrinsically linked to the ZFS parameters. Magnetic anisotropy describes the directional dependence of a material's magnetic properties, and for single-ion magnets (SIMs), it is a prerequisite for slow magnetic relaxation. mdpi.com The sign and magnitude of the axial ZFS parameter, D, are direct indicators of the nature of the magnetic anisotropy.

Computational studies have shown that for Co(II) complexes, a negative D value typically corresponds to an "easy-axis" magnetic anisotropy, meaning the magnetization preferentially aligns along a specific axis. mdpi.comresearchgate.net This is observed in several cobalt(II) iodide complexes where CASSCF/NEVPT2 calculations predicted negative D values. mdpi.comresearchgate.net For example, the distortion of the CoN₂I₂ coordination sphere in certain complexes was found to result in a negative axial magnetic anisotropy. mdpi.com A study on a series of pentacoordinate Co(II) complexes with different halide ligands (chloride, bromide, and iodide) demonstrated that the nature of the halide influences the d-orbital splitting and, consequently, the magnetic anisotropy. mdpi.com The iodide-containing complex in that study exhibited a D value of 19.4 cm⁻¹. mdpi.com

The ability to computationally predict magnetic anisotropy is a powerful tool in the rational design of new SIMs. researchgate.net By systematically modifying ligands and the coordination environment of the Co(II) ion, the magnetic anisotropy can be fine-tuned. researchgate.net While CASSCF methods are robust, machine-learning approaches using deep neural networks (DNNs) are emerging as a rapid and accurate alternative for predicting axial magnetic anisotropy (D) values, offering a significant speed advantage over traditional methods. nih.gov

First-Principles Investigations of Doping Effects

First-principles calculations, based on quantum mechanics, provide a powerful framework for investigating how doping affects the properties of materials at an atomic level. capes.gov.brnih.gov In the context of systems involving cobalt and iodine, computational studies have explored the effects of using these elements as dopants in other materials.

One such first-principles investigation focused on the optoelectronic and magnetic properties of Zinc Selenide (B1212193) (ZnSe) nanowires doped with cobalt (Co) and codoped with iodine (I). acs.org The study used calculations to show that introducing Co(II) into the ZnSe nanowire induces spin polarization, resulting in a magnetic moment of 3 μB. acs.org The investigation then examined the influence of iodine as a codopant. As an n-type dopant, each iodine atom contributes an additional electron to the system. acs.org These charge carriers interact with the localized d-orbitals of the cobalt dopant, influencing the magnetic coupling between Co spins and potentially leading to strong ferromagnetic behavior. acs.org This type of computational analysis is crucial for designing new spintronic materials where the magnetic properties are carefully controlled through doping. acs.org

Computational Crystallography and Structure Prediction

Computational crystallography utilizes theoretical calculations to predict, refine, and analyze the crystal structures of materials. For cobalt(II) iodide, these methods provide fundamental insights into its structural arrangement.

High-throughput calculations based on Density Functional Theory (DFT) have been used to determine the structure of the common trigonal form of CoI₂. materialsproject.org These calculations, performed using the Vienna Ab Initio Simulation Package (VASP) with the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional, predict a trigonal P-3m1 space group for CoI₂. materialsproject.org The structure is described as two-dimensional, consisting of CoI₂ sheets where a central Co²⁺ ion is bonded to six I¹⁻ ions, forming edge-sharing CoI₆ octahedra with Co-I bond lengths of 2.69 Å. materialsproject.org

Furthermore, DFT studies on other cobalt(II) complexes have revealed that the geometric parameters are highly sensitive to the spin state of the cobalt ion. nih.gov This highlights the importance of computational methods in correctly predicting the geometry, as minor perturbations in the ligand environment can induce a change in the spin state, which in turn affects the structure. nih.gov Advanced protocols like Quadrupolar NMR Crystallography Guided Crystal Structure Prediction (QNMRX-CSP) combine experimental data with DFT calculations to generate and validate structural models, representing a powerful approach for complex structure determination. rsc.org

Table 2: Predicted Crystal Structure Information for Trigonal Cobalt(II) Iodide An interactive data table summarizing the computationally predicted crystallographic data for the trigonal phase of Cobalt(II) Iodide from the Materials Project.

Parameter Value Source(s)
Chemical Formula CoI₂ materialsproject.org
Crystal System Trigonal materialsproject.org
Space Group P-3m1 (No. 164) materialsproject.org
Co-I Bond Length 2.69 Å materialsproject.org
Coordination Environment Edge-sharing CoI₆ octahedra materialsproject.org
Computational Method DFT (VASP, PBE) materialsproject.org

Advanced Electronic and Magnetic Properties of Cobalt Ii Iodide Materials

Spin-State Crossover Phenomena in Cobalt(II) Iodide Complexes

Cobalt(II), a d⁷ ion, possesses the ability to exist in either a low-spin doublet state or a high-spin quartet state. researchgate.net This characteristic allows for the possibility of spin crossover (SCO), where the complex can be switched between these two spin states through external stimuli like temperature. researchgate.netnih.gov This transition is accompanied by notable changes in the geometry of the coordination complex, effectively making the low- and high-spin forms distinct isomers that coexist in equilibrium. nih.gov

While spin crossover is more extensively studied in iron(II) complexes, cobalt(II) systems exhibit their own unique features. researchgate.net The change in spin for cobalt(II) is smaller (ΔS = 1) compared to iron(II). researchgate.net Furthermore, the presence of a single electron in the eg orbitals can induce a significant Jahn-Teller effect, which adds another layer of complexity to the spin transition. researchgate.net

Research has shown that some cobalt(II) complexes can undergo a spin crossover from a low-spin (S = 1/2) to a high-spin (S = 3/2) state as the temperature increases. acs.org For instance, a heteroleptic quasi-two-coordinate cobalt(II) aryl amido complex was observed to have a low-spin configuration at low temperatures, which transitioned to a high-spin state around 229 K. This change was confirmed by a structural change observed via X-ray crystallography at 240 K. acs.org

In some unique cases, cobalt(II) spin-state isomers can be physically separated. nih.gov For example, the reaction of Mo₂(dpa)₄ with CoBr₂ yielded two distinct heterometallic compounds with the same chemical composition but different ground spin states and coordination geometries for the Co(II) ion. One isomer exhibited incomplete spin crossover from S = 1/2 to S = 3/2, while the other remained in the high-spin S = 3/2 state. nih.gov The difference in their structures led to differing solubilities, enabling their physical separation. nih.gov

The spin state of cobalt(II) complexes in solution can also be influenced by factors such as temperature and concentration, leading to observable changes in their optical properties. rsc.org

Single Ion Magnet (SIM) Properties and Magnetic Relaxation Studies

Cobalt(II) iodide complexes are of significant interest in the field of single-ion magnets (SIMs). mdpi.comnih.gov SIMs are individual metal complexes that exhibit slow magnetic relaxation, a key property for potential applications in high-density data storage and quantum computing. osti.gov The magnetic properties of these complexes originate from a single metal ion within a suitable ligand field. mdpi.com The high-spin Co(II) ion (3d⁷, S = 3/2) is a promising candidate for SIMs due to its significant unquenched orbital angular momentum, which can lead to large magnetic anisotropy, a crucial requirement for SIM behavior. mdpi.comnih.gov

Several cobalt(II) iodide complexes have been synthesized and shown to exhibit field-induced SIM properties. mdpi.comnih.gov This means that they display slow magnetic relaxation only when an external magnetic field is applied. mdpi.comresearchgate.net For example, complexes of cobalt(II) iodide with pyridine (B92270) and 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN) both show field-induced SIM behavior. mdpi.comnih.gov The coordination environment around the Co(II) ion, which is often a distorted tetrahedron, plays a critical role in determining the magnetic anisotropy. mdpi.comresearchgate.net The use of heavy halide atoms like iodide is thought to enhance the magnetic anisotropy of Co(II)-based SIMs. mdpi.comrsc.org

The magnetic relaxation in these Co(II) SIMs is often governed by a combination of mechanisms, including direct, Raman, and quantum tunneling of magnetization (QTM) pathways. mdpi.com Detailed studies involving alternating current (AC) magnetic susceptibility measurements are used to probe these relaxation dynamics. mdpi.commdpi.com For instance, in the [(Py)₂CoI₂] complex, the main relaxation pathways were identified as Raman and direct processes. mdpi.com Even complexes with positive D values (easy-plane anisotropy), which might seem counterintuitive, can exhibit slow magnetic relaxation. mdpi.com

The design of the ligand environment is crucial for tuning the SIM properties. Pentacoordinate Co(II) complexes, for example, are a less explored but promising area for discovering unique magnetic behaviors. mdpi.com The substitution of halide ligands (from chloride to iodide) in a series of pentacoordinate Co(II) complexes demonstrated a clear trend in magnetic anisotropy, with the iodide complex showing distinct properties due to the increased covalency of the Co-I bond. mdpi.com

Exchange Coupling Mechanisms in Doped Systems

The magnetic ordering in materials where cobalt(II) iodide is doped into a host lattice is governed by exchange coupling mechanisms. These interactions determine whether the magnetic moments of the cobalt ions will align ferromagnetically (parallel) or antiferromagnetically (antiparallel). Several mechanisms can be at play, and their relative importance often depends on the specific material system and doping concentration.

In magnetically doped topological insulators, for instance, the long-range Ruderman-Kittel-Kasuya-Yosida (RKKY) mechanism has been suggested as an important factor, particularly at higher carrier densities. aps.org This indirect exchange interaction is mediated by the conduction electrons of the host material. aps.org

However, other mechanisms such as superexchange and double exchange can also be significant. Superexchange involves the interaction between magnetic ions mediated by a non-magnetic anion (like oxygen or a halide), while double exchange is related to the hopping of electrons between ions of different oxidation states. In some systems, a crossover from one dominant mechanism to another can occur as the doping concentration changes. For example, a transition from van Vleck exchange at low doping to RKKY interaction at high doping has been reported. aps.org

In the context of cobalt(II)-radical complexes, the exchange coupling between the cobalt ion and a radical ligand can be quite complex, with contributions from both ferromagnetic and antiferromagnetic interactions. nih.govrsc.org The nature of this coupling is highly sensitive to the molecular structure. nih.govrsc.org For example, in a trimetallic cobalt(II)-hexaazatrinaphthylene complex, the unreduced form showed weak antiferromagnetic coupling between the cobalt centers. However, when the ligand was reduced to a radical, a strong antiferromagnetic exchange interaction was observed between the cobalt ions and the radical ligand. d-nb.infonih.gov This highlights the potential to tune the magnetic properties of these systems by manipulating the redox state of the ligands. d-nb.infonih.gov

Theoretical studies using electronic structure theory are crucial for understanding the interplay of these different exchange mechanisms. aps.org These calculations can help to elucidate the dominant interactions and predict the resulting magnetic order. aps.org

Spin Polarization Induced by Cobalt(II) Iodide in Host Lattices

When cobalt(II) iodide is introduced into a non-magnetic host lattice, it can induce spin polarization in the surrounding atoms. This phenomenon is central to the field of spintronics, which aims to utilize the spin of the electron in addition to its charge for information processing.

One area where this is particularly relevant is in ferromagnet/graphene junctions. Theoretical studies of Co(0001)/graphene junctions have shown that the cobalt atoms can induce spin polarization in the graphene layer. usp.br The degree and nature of this spin polarization can be visualized through atomically resolved spin polarization maps, which provide valuable insights for the design of spintronic devices. usp.br

The transfer of spin density can also occur through covalent bonding in magnetically ordered compounds. This can lead to a hyperfine field at the nucleus of a neighboring diamagnetic atom, which can be detected using techniques like Mössbauer spectroscopy. Studies on first-row transition metal diiodides, including cobalt(II) iodide, using ¹²⁹I Mössbauer spectroscopy have provided information on the magnetic structure and spin transfer coefficients.

In the context of perovskite solar cells, the introduction of a cobalt(II) porphyrin polymer has been shown to be beneficial. chinesechemsoc.org The Co(II)/Co(III) ion pair formed within the polymer facilitates charge transfer at the interface with the perovskite layer. chinesechemsoc.org This indicates that the cobalt ions are playing a crucial role in the electronic processes at this interface, which is a form of induced electronic ordering.

The ability of cobalt(II) iodide to induce spin polarization makes it a material of interest for creating new magnetic materials and for applications in spintronics. The specific details of the spin polarization will depend on the host material, the concentration of cobalt(II) iodide, and the nature of the interface between the dopant and the host.

Temperature-Dependent Magnetic Susceptibility Measurements (SQUID, Gouy Method)

Temperature-dependent magnetic susceptibility measurements are a fundamental tool for characterizing the magnetic properties of cobalt(II) iodide and its complexes. mdpi.com These measurements provide crucial information about the electronic structure, spin state, and magnetic interactions within a material. numberanalytics.com Two common methods for these measurements are the Gouy method and the use of a Superconducting Quantum Interference Device (SQUID) magnetometer. numberanalytics.comwikipedia.org

The Gouy method is a relatively simple technique that involves measuring the change in weight of a sample when it is placed in a uniform magnetic field. numberanalytics.comwikipedia.orglibretexts.org This force is proportional to the magnetic susceptibility of the sample. numberanalytics.comlibretexts.org While it has limitations, such as requiring a relatively large sample size, it can be a useful tool for initial magnetic characterization. numberanalytics.com

A SQUID magnetometer is a much more sensitive instrument capable of measuring very small magnetic moments. wikipedia.orgalfa-chemistry.com It is the preferred method for detailed studies of magnetic properties, especially at low temperatures. mdpi.commdpi.com

For paramagnetic materials like many cobalt(II) complexes, the magnetic susceptibility (χ) is positive and typically follows the Curie-Weiss law at higher temperatures, showing a 1/T dependence. fizika.siresearchgate.net The product of the molar magnetic susceptibility and temperature (χT) is often plotted against temperature. For a simple paramagnetic system, this plot should be a horizontal line. Deviations from this behavior can indicate the presence of magnetic anisotropy (zero-field splitting), magnetic exchange interactions between metal centers, or spin crossover phenomena. researchgate.netmdpi.com

Research Findings from Magnetic Susceptibility Measurements:

Spin State and Orbital Contribution: The room temperature χT values for many cobalt(II) complexes are significantly higher than the spin-only value (1.875 cm³ K mol⁻¹ for S = 3/2), indicating a substantial orbital contribution to the magnetic moment. mdpi.comresearchgate.net

Magnetic Anisotropy: A decrease in the χT value as the temperature is lowered is often attributed to the magnetic anisotropy of the Co(II) ion, which arises from zero-field splitting (ZFS) of the ground state. osti.govmdpi.comresearchgate.net The ZFS parameter, D, can be either positive (easy-plane anisotropy) or negative (easy-axis anisotropy) and can be estimated by fitting the experimental data to theoretical models. mdpi.comresearchgate.net

Exchange Interactions: In polynuclear complexes or in doped systems, the temperature dependence of the magnetic susceptibility can reveal the nature and strength of the exchange interactions between cobalt ions. Antiferromagnetic coupling leads to a decrease in χT at low temperatures, while ferromagnetic coupling results in an increase. d-nb.inforesearchgate.net

Spin Crossover: In spin crossover complexes, the χT vs. T plot will show a transition between the high-spin and low-spin states, often with a sigmoidal shape. researchgate.netrsc.org

The following table summarizes the magnetic susceptibility data for a few representative cobalt(II) iodide complexes:

CompoundMeasurement MethodKey FindingsReference
[(dpp-BIAN)⁰CoᴵᴵI₂]·MeCNSQUIDχT at 300 K is 2.93 cm³ K mol⁻¹, indicating significant orbital contribution. Shows field-induced SIM behavior. mdpi.com, researchgate.net
[(Py)₂CoI₂]SQUIDχT at 300 K is 2.48 cm³ K mol⁻¹. Exhibits field-induced SIM properties with a negative D value. mdpi.com, researchgate.net
[CoI(dppb)₂]I·2MeOH·2H₂OSQUIDRoom temperature χT is 2.74 cm³ K mol⁻¹. The decrease at low temperatures is due to ZFS. mdpi.com
CoI₂ (bulk)Gouy MethodParamagnetic with a molar magnetic susceptibility of +10760 x 10⁻⁶ cm³/mol at room temperature. fizika.si

Electronic Conductivity and Charge Transport Mechanisms in Cobalt(II) Iodide-Derived Materials

Cobalt(II) iodide and materials derived from it exhibit interesting electronic conductivity and charge transport properties, making them relevant for applications in electronics and energy storage. samaterials.commat-mall.com The ability to tune these properties through chemical modification and the creation of composites is a key area of research.

In the context of energy storage, such as in supercapacitors, the charge transport mechanism is crucial for performance. Materials derived from cobalt oxides and hydroxides, often in combination with conductive polymers like polyaniline, are being investigated. european-mrs.com The charge transport in these composite materials involves both the pseudocapacitive behavior of the cobalt-based material and the electrical conductivity of the polymer matrix.

The conductivity of materials can also be influenced by doping. While not specific to cobalt(II) iodide, studies on other transition metal-doped systems provide insights into the possible charge transport mechanisms. In magnetically doped topological insulators, for example, the charge transport is coupled to the magnetic properties, and mechanisms like the RKKY interaction, which is mediated by charge carriers, play a role. aps.org

Catalytic Applications of Cobalt Ii Iodide and Its Complexes

Cross-Coupling Reactions

Cobalt-catalyzed cross-coupling reactions have become an important tool in forming carbon-carbon bonds, often providing an economical alternative to more expensive metal catalysts. researchgate.net

Cobalt(II) iodide is an effective precursor for catalysts used in Kumada–Tamao–Corriu cross-coupling reactions. When cobalt(II) iodide reacts with one equivalent of the N-heterocyclic carbene (NHC) ligand IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), it forms tetrahedral dimeric complexes. researchgate.netresearchgate.net These complexes, which can be converted to monomeric forms with pyridine (B92270), exhibit high catalytic activity for the cross-coupling of aryl halides with Grignard reagents. researchgate.netresearchgate.net Well-defined cobalt(II)-NHC complexes, including those derived from CoI₂, have been successfully used to catalyze the coupling of various aryl halides. nih.gov The use of such cobalt complexes has considerably broadened the scope of functionalized compounds that can be synthesized. researchgate.net

Catalyst SystemSubstratesProduct TypeReference
CoI₂(IPr)₂ / PyridineAryl Halides, Grignard ReagentsBiaryls researchgate.net, researchgate.net
Cobalt(II)-NHC complexesAryl Halides, Grignard ReagentsFunctionalized Biaryls nih.gov

Table 1: Cobalt(II) Iodide in Kumada–Tamao–Corriu Cross-Coupling.

Cobalt(II) iodide-derived complexes have also been applied in Heck-type reactions. A divalent cobalt-iodine complex featuring 1,3-bis(mesityl)imidazol-2-ylidene and pyridine ligands has been synthesized and characterized. researchgate.net When this complex was used as a catalyst with bromoalkanes and Grignard reagents in the presence of styrene, the Heck reaction proceeded with trans selectivity. researchgate.net This stereochemical outcome is a critical aspect of the reaction's utility in synthesis. Mechanistic studies suggest that these reactions can proceed through the formation of alkyl radicals from alkyl halides, followed by addition to an olefin and subsequent disproportionation in a Heck-type process. rsc.org

Catalyst SystemSubstratesKey FeatureReference
CoI₂ complex with NHC and pyridine ligandsBromoalkanes, Grignard Reagents, Styrenetrans selectivity researchgate.net

Table 2: Stereoselectivity in Cobalt-Catalyzed Heck Reaction.

Kumada–Tamao–Corriu Cross-Coupling of Aryl Halides

C-H Functionalization and Hydroarylation Processes

The functionalization of otherwise inert C-H bonds is a significant area of modern chemistry, and cobalt catalysis plays an emerging role. researchgate.netsigmaaldrich.com Catalytic systems combining simple cobalt salts, such as cobalt(II) iodide, with N-heterocyclic carbene (NHC) ligands have proven highly effective for C-H functionalization and hydroarylation reactions. researchgate.net These transformations allow for the direct formation of new C-C bonds from C-H bonds. For example, low-valent cobalt catalysts have been used for the C-H/hydroarylation of alkynes with aromatic imines, which proceeds with anti selectivity. acs.org The development of these cobalt-catalyzed methods offers a sustainable approach to molecular synthesis by reducing the need for pre-functionalized substrates. sigmaaldrich.com

Alkyne/Nitrile Cycloaddition Reactions (e.g., [2+2+2] Cycloaddition for Pyridine Synthesis)

Cobalt(II) iodide is a key component in catalytic systems for [2+2+2] cycloaddition reactions, which are powerful methods for constructing six-membered rings. A simple and efficient system consisting of commercially available cobalt(II) iodide and zinc powder in acetonitrile (B52724) can catalyze the [2+2+2] cycloaddition of alkynes to form arenes at room temperature. acs.orgthieme-connect.com This ligand-free system works with a low catalyst load (2.5 mol%) and allows for the coupling of sterically hindered diynes with both terminal and internal monoynes. thieme-connect.com

For the synthesis of heterocycles, a system based on cobalt(II) iodide, 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and zinc effectively promotes the [2+2+2] cycloaddition of various nitriles with diarylacetylenes, providing a direct route to a wide range of polyarylated pyridines. researchgate.net Additionally, a combination of cobalt(II) iodide and 1,2-bis(diphenylphosphino)benzene (B85067) (dppbenz) has been identified as a suitable catalyst for the [2+2+2] cycloaddition of diynes and phosphaalkynes. acs.org

Catalyst SystemReactantsProductReference
CoI₂ / ZnDiynes, MonoynesArenes (e.g., Disilaindanes) acs.org, thieme-connect.com
CoI₂ / dppp (B1165662) / ZnDiarylacetylenes, NitrilesPolyarylated Pyridines researchgate.net
CoI₂ / dppbenzDiynes, PhosphaalkynesPhosphinines acs.org

Table 3: Cobalt(II) Iodide in [2+2+2] Cycloaddition Reactions.

Activation of Organic Halides (e.g., Bromoalkanes, Alkyl Halides)

Cobalt(II) iodide plays a role in catalytic systems designed for the activation of organic halides. A divalent cobalt-iodine complex bearing N-heterocyclic carbene and pyridine ligands has been used to activate bromoalkanes in the presence of Grignard reagents, leading to the high-yield formation of alkenes through β-hydrogen elimination. researchgate.net The efficiency of this activation can be dependent on the specific ligand used; for instance, a larger NHC ligand was found to be unsuccessful for activating alkyl halides under similar conditions. researchgate.net

Furthermore, a catalytic system composed of cobalt(II) chloride and lithium iodide effectively catalyzes the cross-coupling of alkyl halides with alkyl Grignard reagents. thieme-connect.com Research showed that substituting this system with cobalt(II) iodide and lithium chloride produced a comparable yield, indicating the crucial role of the halide combination in the catalytic cycle for activating the C-X bond of the alkyl halide. thieme-connect.com

Oxidative Homocoupling Reactions of Grignard Reagents

Cobalt(II) iodide-derived complexes are also effective catalysts for the oxidative homocoupling of Grignard reagents. A cobalt(II)-NHC complex, which can be prepared from cobalt(II) halide precursors, efficiently catalyzes the oxidative homocoupling of aryl Grignard reagents. researchgate.net Mechanistic studies suggest that these reactions proceed via a radical mechanism that involves a [Co(IEt)₄]⁺/²⁺ redox shuttle. researchgate.net In a related study, a well-defined square-planar cobalt(I)-NHC complex was shown to be highly efficient for the oxidative homocoupling of aryl Grignard reagents, a reaction that can produce even extremely sterically hindered biaryls. nih.gov

Electrocatalysis: Hydrogen Evolution Reaction (HER) Enhancement via Electronic Structure Tuning

The development of efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) is critical for sustainable hydrogen production. Cobalt-based materials have emerged as promising alternatives to expensive platinum catalysts. Tuning the electronic structure of the cobalt active sites is a key strategy to optimize their catalytic activity. The use of iodine, either as a dopant or as a component of the precursor, has been shown to be an effective method for modulating the electronic properties of cobalt catalysts for enhanced HER performance.

One prominent strategy involves the iodine doping of cobalt-nitrogen-carbon (Co-N-C) single-atom catalysts (SACs). Research has demonstrated that incorporating iodine into the carbon matrix of a Co-N-C catalyst can significantly alter the electronic structure of the cobalt sites. nih.govacs.org Experimental and theoretical studies indicate that the introduction of iodine dopants lowers the chemical oxidation state of the cobalt atoms. nih.gov This modification results in optimized hydrogen adsorption energy and accelerated HER kinetics. nih.govacs.org

An iodine-doped Co-N-C catalyst (I-Co-N-C) has shown exceptional HER activity in acidic media, with a low overpotential of just 52 mV required to achieve a current density of 10 mA cm⁻² and a small Tafel slope of 56.1 mV dec⁻¹. nih.govacs.org These performance metrics position it among the best non-precious metal single-atom catalysts for HER. nih.gov Furthermore, the catalyst exhibits a high turnover frequency (TOF) of 1.88 s⁻¹ at an overpotential of 100 mV, which is nearly an order of magnitude greater than its iodine-free counterpart (0.2 s⁻¹). nih.govacs.org This work highlights a strategy to rationally design advanced SACs by regulating the electronic structure of the metal centers. nih.gov

Table 1: Performance Comparison of an Iodine-Doped Cobalt Catalyst for HER
CatalystOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Turnover Frequency (TOF) @ 100 mV (s⁻¹)Reference
Iodine-doped Co-N-C (I-Co-N-C)5256.11.88 nih.gov, acs.org
Iodine-free Co-N-CNot SpecifiedNot Specified0.2 nih.gov, acs.org

Beyond doping, cobalt(II) iodide itself serves as a precursor for synthesizing molecular cobalt catalysts for HER. For instance, cobalt(II) iodide treated with a triphos ligand undergoes spontaneous reduction to form a cobalt(I) complex, [Co(triphos)(I)]. pnas.org This complex reacts with acid to evolve hydrogen. The electrocatalytic studies of related cationic cobalt complexes show that catalysis occurs near the Co(II)/Co(I) redox couple. pnas.orgacs.org Bulk electrolysis of a solution containing the cobalt complex in the presence of tosylic acid confirmed the production of hydrogen with a Faradaic yield of 99 ± 10%. pnas.org

Mechanistic Studies of Cobalt(II) Iodide Catalysis

Understanding the reaction mechanisms is fundamental to improving catalyst design and efficiency. Mechanistic studies of reactions catalyzed by cobalt(II) iodide and its derivatives have provided valuable insights into the role of both the cobalt center and the iodide ligand.

Cooperative Effects and Radical Pathways: In the cobalt(II)-catalyzed oxidative esterification of aldehydes, a cooperative effect between the cobalt ion and the iodide ion has been identified as crucial for high efficiency. rsc.orgrsc.org Mechanistic investigations suggest that cobalt mediates the decomposition of tert-butyl hydroperoxide (TBHP), while the iodide ion is involved in the formation of hypoiodite (B1233010) species (IO⁻/IO₂⁻). rsc.org These in-situ generated iodine oxides work in concert with oxygen-centered radicals to facilitate the selective hydrogen abstraction from a hemiacetal intermediate, leading to the final ester product with high efficiency. rsc.org

Mechanisms in Hydrogen Evolution: In the context of HER, mechanistic studies of molecular cobalt catalysts derived from cobalt(II) iodide have shed light on the intricate pathways of hydrogen formation. pnas.org Upon protonation, a cobalt(I) complex can form a transient cobalt(III) hydride (Coᴵᴵᴵ-H) intermediate. pnas.org This key intermediate can then produce hydrogen through two competing pathways: a slower homolytic route involving two Coᴵᴵᴵ-H species, and a dominant heterolytic channel where a highly reactive cobalt(II) hydride (Coᴵᴵ-H) is generated by the reduction of Coᴵᴵᴵ-H with a cobalt(I) species. pnas.org Kinetic analyses have demonstrated that this Coᴵᴵ-H species is the active catalyst for hydrogen evolution. pnas.org

Mechanisms in Cycloaddition and Cross-Coupling Reactions: Cobalt(II) iodide, often in combination with a reducing agent like zinc powder, is an effective catalyst for cycloaddition reactions. For the [2+2+2] cycloaddition of nitriles and alkynes, DFT studies support a pathway that begins with the oxidative coupling of two alkyne molecules to form a cobaltacyclopentadiene intermediate. researchgate.net This is followed by the insertion of the nitrile into the metallacycle and subsequent C-N reductive elimination to yield the pyridine product. researchgate.net

In C-O cross-coupling reactions, such as the O-arylation of phenols with aryl iodides catalyzed by a cobalt(II) system, a σ-bond metathesis mechanism has been proposed based on DFT studies. researchgate.net This mechanism involves the concerted breaking of the aryl-iodide (Csp²–I) bond and the formation of the aryl-oxygen (Csp²–O) bond, which is distinct from the pathways typically observed in copper-catalyzed cross-coupling reactions. researchgate.net

For cross-coupling of aryl halides with Grignard reagents, cobalt(II) iodide complexes with N-heterocyclic carbene (NHC) ligands have been employed. researchgate.net Stoichiometric reaction studies point towards a radical mechanism involving a [Co(I)]/[Co(II)] redox shuttle for these transformations. researchgate.net

Cobalt Ii Iodide in Advanced Materials Science and Engineering

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The integration of cobalt(II) ions, often in conjunction with iodide, into the structure of metal-organic frameworks and coordination polymers has led to materials with novel functionalities. These functionalities range from tunable structural characteristics to specialized applications in adsorption and electronics.

The synthesis of cobalt(II)-based MOFs showcases a remarkable degree of structural diversity, influenced by the choice of organic ligands, counter-ions, and reaction conditions. mdpi.com A series of MOFs has been developed using cobalt(II) salts and the charge-neutral aliphatic ligand 1,4-diazabicyclo[2.2.2]octane N,N'-dioxide (odabco). mdpi.com These materials exhibit varied architectures, including one-dimensional chains, layered structures, and three-dimensional frameworks with significant void volumes. mdpi.com For instance, solvothermal reactions of cobalt(II) nitrate (B79036) with odabco in different solvent systems have yielded layered and 3D cationic coordination frameworks with specific void volumes of 26% and 34%, respectively. mdpi.comresearchgate.net

The synthesis can also be performed in situ. For example, the complex [(dpp-BIAN)⁰CoII₂]·MeCN was synthesized by reacting cobalt(II) iodide, prepared in situ from iodine and cobalt metal powder, with 1,2-bis(2,6-diisopropylphenylimino)acenaphthene (dpp-BIAN) in acetonitrile (B52724). nih.gov This method avoids the use of the highly hygroscopic cobalt iodide directly. nih.gov The resulting complexes often feature cobalt(II) ions in a distorted tetrahedral coordination environment, as seen in both [(dpp-BIAN)⁰CoII₂]·MeCN and [(Py)₂CoI₂]. nih.gov This structural versatility is crucial for tailoring the properties of the MOFs for specific applications. mdpi.com

Cobalt(II)-based MOFs have demonstrated significant potential for the capture of iodine, a critical process for managing radioactive iodine waste. mdpi.com Cationic MOF frameworks can effectively adsorb iodide anions through ion exchange. mdpi.com A notable example is the layered cobalt(II)-odabco framework, Co₂(H₂O)(NO₃)(odabco)₅₃·3.65H₂O, which exhibits considerable iodide uptake. mdpi.com Through ion exchange, this MOF can substitute up to 75% of its guest nitrate ions with iodide ions, forming a new adduct with the formula [Co₂(H₂O)(NO₃)(odabco)₅]I₂(NO₃)·1.85H₂O. mdpi.comresearchgate.netsciforum.net Structural analysis confirmed that the aliphatic core of the odabco ligand serves as the primary adsorption center for the large and polarizable iodide anions. mdpi.comsciforum.net

In addition to iodide anions, some cobalt MOFs are effective at capturing molecular iodine (I₂). The redox-active framework ALP-MOF-2, which is based on cobalt, demonstrates a maximum iodine adsorption capacity of approximately 150 wt% after about 5 hours. nih.gov This process involves a host-guest charge transfer, where the Co(II) centers are partially oxidized to Co(III), and the adsorbed iodine is converted into polyiodide species like triiodide (I₃⁻) and pentaiodide (I₅⁻). nih.gov This capacity is comparable to or higher than many other reported MOFs. nih.gov

Table 1: Iodine Adsorption Capacities in Various MOFs This table presents the maximum iodine (I₂) vapor adsorption capacities for different Metal-Organic Frameworks.

MOF Material Metal Center Max. Adsorption Capacity (wt%) Adsorbed Species Reference
ALP-MOF-2 Cobalt(II) ~150% I₃⁻, I₅⁻, I₂ nih.gov
ALP-MOF-1 Zinc(II) ~179% I₂ nih.gov
MFM-300(VIII) Vanadium(III) 142% (1.42 g g⁻¹) I₃⁻ nih.gov
MFM-300(VIV) Vanadium(IV) 125% (1.25 g g⁻¹) I₂ nih.gov
HKUST-1 Copper(II) 175% Not Specified nih.govnih.gov

Iodine doping has been established as an effective method for enhancing the electronic and thermoelectric properties of semiconducting MOFs. nih.govacs.org While much of the detailed research has focused on copper-based MOFs, the principles are broadly applicable. nih.govacs.orgresearchgate.net When a two-dimensional semiconducting MOF, Cu₃(HHTP)₂, is doped with iodine, its electrical conductivity increases significantly. nih.govacs.org This molecular doping is oxidative, which decreases the number of n-type carriers. nih.gov

Table 2: Thermoelectric Properties of Cu₃(HHTP)₂ MOF Before and After Iodine Doping This table shows the change in thermoelectric properties of a Cu₃(HHTP)₂ thin film upon doping with iodine.

Property Pristine MOF Film Iodine-Doped MOF Film Reference
Electrical Conductivity (σ) Not Specified 5.08 S m⁻¹ nih.gov
Seebeck Coefficient (S) Not Specified -386.4 μV/K nih.gov
Power Factor (PF = S²σ) 0.458 μW m⁻¹ K⁻² 0.757 μW m⁻¹ K⁻² nih.govacs.org

Iodine Adsorption and Host-Guest Chemistry in MOFs

Doping in Semiconducting Materials for Optoelectronic and Spintronic Applications

The introduction of cobalt and iodine into semiconducting materials is a key strategy for tuning their electronic and magnetic properties. This codoping approach is particularly promising for developing new materials for spintronics and optoelectronics, where precise control over electron spin and light-matter interactions is essential.

Iodine doping provides an effective strategy for modulating the electronic structure of metal sites in single-atom catalysts (SACs) to optimize their catalytic activity. acs.orgnih.gov In cobalt–nitrogen–carbon (Co–N–C) catalysts, the introduction of iodine dopants into the carbon matrix lowers the chemical oxidation state of the atomic cobalt sites. acs.orgnih.gov This tuning of the electronic structure results in optimized hydrogen adsorption and facilitates the kinetics of the hydrogen evolution reaction (HER). nih.gov

The iodine-doped Co–N–C catalyst exhibits exceptional HER activity in acidic media, with an overpotential of just 52 mV at a current density of 10 mA cm⁻² and a small Tafel slope of 56.1 mV dec⁻¹. acs.orgnih.gov Furthermore, the catalyst demonstrates a high turnover frequency (TOF) of 1.88 s⁻¹ at an overpotential of 100 mV, which is nearly an order of magnitude greater than that of its iodine-free counterpart (0.2 s⁻¹). acs.orgnih.gov This work highlights a method to regulate the electronic structure of SACs for improved catalytic performance. nih.gov

Table 3: Performance Comparison of Co–N–C Catalysts for Hydrogen Evolution Reaction (HER) This table compares the catalytic activity of an iodine-doped Co–N–C single-atom catalyst with its iodine-free version.

Catalyst Overpotential @ 10 mA cm⁻² Tafel Slope Turnover Frequency (TOF) @ η = 100 mV Reference
Iodine-doped Co–N–C 52 mV 56.1 mV dec⁻¹ 1.88 s⁻¹ acs.orgnih.gov

First-principles calculations have been used to investigate the effects of cobalt and iodine codoping on the properties of zinc selenide (B1212193) (ZnSe) nanowires for potential use in spintronic and photocatalytic applications. figshare.comacs.org While pure ZnSe nanowires are nonmagnetic, the introduction of Co(II) ions induces spin polarization, resulting in a total magnetic moment of 3 μB. figshare.comacs.orgacs.org In nanowires doped only with cobalt, antiferromagnetic (AFM) coupling between the cobalt ions is the dominant ground state. acs.org

However, codoping with iodine introduces additional electrons that mediate a change in the magnetic ground state from antiferromagnetic (AFM) to ferromagnetic (FM). acs.orgacs.org This FM coupling is crucial for spintronic devices. acs.org The doping also significantly alters the optoelectronic properties. Co-doping introduces d–d transition bands in the 1.6–1.91 eV range, while subsequent iodine codoping creates additional absorption bands in the mid- and near-infrared regions, which is attributed to the strong FM coupling. figshare.comacs.org The optical bandgap is also affected by the magnetic state, with the FM-coupled system showing a lower bandgap (2.96 eV) compared to the AFM-coupled system (3.12 eV). acs.org These findings underscore the dual functionality of Co-I codoped ZnSe nanowires for both spin-based electronics and photocatalysis. figshare.comacs.org

Table 4: Properties of Pure, Co-Doped, and Co/I-Codoped ZnSe Nanowires This table summarizes the calculated electronic and magnetic properties of ZnSe nanowires under different doping conditions.

Material System Bandgap Magnetic Moment Magnetic Ground State Key Optical Features Reference
Pure ZnSe Nanowire 3.04 eV 0 μB (Nonmagnetic) N/A - figshare.com
Co-Doped ZnSe Nanowire 3.12 eV 3 μB Antiferromagnetic (AFM) d-d transition bands (1.6-1.91 eV) figshare.comacs.orgacs.org

Influence on Bandgap and Optical Absorption Features

The incorporation of cobalt(II) iodide into various material matrices has a pronounced effect on their bandgap and optical absorption characteristics. The introduction of cobalt ions, particularly Co²⁺, can create localized d-states within the band structure of the host material. This leads to distinct d-d electronic transitions, which are typically observed as new absorption bands in the visible and near-infrared regions of the electromagnetic spectrum.

In the context of semiconductor materials, doping with cobalt can alter the fundamental bandgap energy. For instance, first-principles calculations on cobalt-doped zinc selenide (ZnSe) nanowires have shown that cobalt doping introduces d-d transition bands in the energy range of 1.6 to 1.91 eV. acs.org The interaction between cobalt ions can also influence the bandgap; for example, in systems with ferromagnetic coupling between Co(II) ions, both the d-d transition peaks and the optical bandgap tend to occur at lower energies compared to systems with antiferromagnetic coupling. acs.org This tunability of the bandgap and optical absorption is a key factor in tailoring materials for specific optoelectronic applications.

Furthermore, the presence of iodide as the counter-ion plays a role. In some systems, iodine co-doping can further modify the electronic structure, leading to the creation of additional mid-infrared and near-infrared absorption bands. acs.org This synergistic effect between the cobalt cation and the iodide anion allows for a wider range of control over the optical properties of the material. The ability to engineer the bandgap and absorption features through the use of cobalt(II) iodide is a critical aspect of its application in advanced materials.

Perovskite Materials Development

The development of perovskite materials for photovoltaic applications has been an area of intense research, with a significant focus on finding alternatives to lead-based perovskites due to environmental and health concerns. research-nexus.net Cobalt(II) iodide has emerged as a key component in the formulation of novel, lead-free perovskite structures.

Lead-Free Methylammonium (B1206745) Cobalt Iodide Perovskites for Solar Cells

Researchers have successfully synthesized lead-free perovskite solar cells using methylammonium cobalt iodide, specifically with the chemical structure (CH₃NH₃)₂CoI₄. research-nexus.netresearchgate.net These materials are being investigated as environmentally friendly alternatives to their lead-based counterparts, such as methylammonium lead iodide (CH₃NH₃PbI₃). research-nexus.netresearchgate.netacs.org The development of these cobalt-based perovskites is a crucial step towards creating non-toxic and commercially viable solar cell technologies. research-nexus.netresearchgate.net

The fabrication of solar cells using these materials has demonstrated their potential. In a p-i-n device architecture, where PEDOT:PSS serves as the electron transport layer and PCBM as the hole transport material, solar cells based on (CH₃NH₃)₂CoI₄ have achieved power conversion efficiencies (PCE) of 2.45%. research-nexus.netresearchgate.net While this is lower than the efficiencies of mature lead-based perovskite solar cells, it represents a significant proof-of-concept for lead-free alternatives.

Optical Properties and Band Gap Characterization in Perovskite Systems

The optical properties of methylammonium cobalt iodide perovskites make them suitable candidates for solar cell applications. A key parameter is the optical bandgap, which determines the range of the solar spectrum that can be absorbed. researchgate.net For (CH₃NH₃)₂CoI₄, the measured optical bandgap is approximately 1.87 eV. research-nexus.netresearchgate.net This value is within the ideal range for the top cell in a tandem solar cell configuration and allows for significant absorption of visible light.

A comparative study between zinc-based and cobalt-based lead-free perovskites, specifically (CH₃NH₃)₂ZnI₄ and (CH₃NH₃)₂CoI₄, highlights the advantages of using cobalt. The zinc-based analogue exhibits a much wider bandgap of about 2.42 eV. research-nexus.netresearchgate.net The lower bandgap of the cobalt-containing perovskite makes it a more suitable candidate for single-junction solar cells, as it can absorb a larger portion of the solar spectrum. research-nexus.netresearchgate.net The distinct optical and photoluminescence properties of these materials are central to their performance in photovoltaic devices. researchgate.net

Perovskite MaterialChemical FormulaOptical Bandgap (eV)Power Conversion Efficiency (PCE)
Methylammonium Cobalt Iodide(CH₃NH₃)₂CoI₄1.87 research-nexus.netresearchgate.net2.45% research-nexus.netresearchgate.net
Methylammonium Zinc Iodide(CH₃NH₃)₂ZnI₄2.42 research-nexus.netresearchgate.net0.73% research-nexus.netresearchgate.net

Thermoelectric Materials Research

Cobalt(II) iodide also plays a role in the field of thermoelectric materials, where the goal is to convert waste heat into useful electrical energy. The efficiency of a thermoelectric material is characterized by the dimensionless figure of merit, ZT, which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. Doping with metal iodides is a strategy to enhance the thermoelectric properties of materials like bismuth telluride (Bi₂Te₃). rsc.org

Synergistic Doping Effects of Metal Iodides in Thermoelectric Compounds (e.g., Bi₂Te₃)

The introduction of metal iodides into thermoelectric materials such as Bi₂Te₃ can have a synergistic effect on their properties. rsc.org While studies have often focused on dopants like copper iodide (CuI), the principles can be extended to other metal iodides. rsc.orgmdpi.com The co-doping of both the metal cation (e.g., Co²⁺) and the iodide anion can lead to an increase in electrical conductivity. rsc.org This is because the dopants can introduce additional charge carriers into the material.

Impact on Electrical Conductivity, Seebeck Coefficient, and Thermal Conductivity

The performance of a thermoelectric material is a delicate balance between its electrical and thermal transport properties. The introduction of cobalt(II) iodide as a dopant can influence each of these key parameters.

Electrical Conductivity (σ): Doping with metal iodides generally increases the electrical conductivity due to an increase in carrier concentration. rsc.org However, there is a trade-off relationship between electrical conductivity and the Seebeck coefficient. researchgate.net

Seebeck Coefficient (S): The Seebeck coefficient is a measure of the voltage generated from a temperature difference across the material. Typically, as electrical conductivity increases with doping, the Seebeck coefficient decreases. acs.orgchinesechemsoc.org The incorporation of dopants can, in some cases, lead to a higher Seebeck coefficient compared to undoped materials. For instance, in CuI-doped Bi₂Te₃, an enhanced Seebeck coefficient was observed. rsc.org

Thermal Conductivity (κ): A low thermal conductivity is desirable for a good thermoelectric material. Doping with metal iodides can reduce thermal conductivity. rsc.org This reduction is often attributed to increased phonon scattering from the introduced dopant atoms and the creation of nanoscale structural features. rsc.org For example, the total thermal conductivity of CuI-Pb co-doped Bi₂Te₃ samples was found to be lower than that of undoped Bi₂Te₃. mdpi.comresearchgate.net

PropertyEffect of Metal Iodide Doping
Electrical Conductivity Generally increases due to higher carrier concentration. rsc.org
Seebeck Coefficient Often a trade-off with electrical conductivity; can be enhanced in some systems. rsc.orgresearchgate.net
Thermal Conductivity Tends to decrease due to increased phonon scattering. rsc.orgresearchgate.net

Power Factor and Figure of Merit (ZT) Enhancement

The performance of a thermoelectric material is fundamentally assessed by its dimensionless figure of merit (ZT), defined as ZT = (S²σ/κ)T. In this equation, S represents the Seebeck coefficient, σ is the electrical conductivity, κ denotes the thermal conductivity, and T is the absolute temperature. researchgate.netmdpi.com The product of the Seebeck coefficient squared and the electrical conductivity (S²σ) is known as the power factor (PF), a critical parameter that researchers aim to maximize for enhanced thermoelectric efficiency. mdpi.com Achieving a high ZT value requires a complex optimization of these interdependent properties, often through advanced materials engineering techniques like band structure engineering, nanostructuring, and strategic doping. researchgate.net

The use of metal iodides as doping agents has emerged as a viable strategy for improving thermoelectric properties. rsc.org For instance, studies involving bismuth telluride (Bi₂Te₃) have demonstrated that dopants like copper(I) iodide (CuI) can significantly boost electrical conductivity, leading to an improved ZT. mdpi.comrsc.org

A noteworthy enhancement in thermoelectric performance has been documented in lead telluride (PbTe) systems co-doped with chromium (Cr) and iodine (I). researchgate.net In this approach, which illustrates the potential role of iodine from sources like cobalt(II) iodide, chromium is introduced to create a resonant level, leading to a localized enhancement of the density of states (DOS) within the conduction band. researchgate.net The subsequent addition of iodine acts to precisely tune the Fermi level, aligning it with the Cr-induced enhanced DOS. researchgate.net

This synergistic co-doping mechanism can result in a remarkable increase in the Seebeck coefficient by as much as 135%. researchgate.net This enhancement directly contributes to a significantly higher power factor. Research findings have reported a power factor reaching 56.16 × 10⁻⁴ W m⁻¹ K⁻² at a temperature of 500 K for a PbTe system co-doped with chromium and iodine. researchgate.net The combination of such a high power factor with suppressed thermal conductivity has been shown to yield an exceptional figure of merit (ZT) of approximately 2.2 at 550 K. researchgate.net

Interactive Data Table: Research Findings on Thermoelectric Properties of Iodine-Doped PbTe

Host MaterialDopantsTemperature (K)Power Factor (W m⁻¹ K⁻²)Figure of Merit (ZT)
PbTeCr, I5005.616 x 10⁻³> 2 (Projected) researchgate.net
Pb₀.₉₁Cr₀.₀₀₉TeI550~4.7 x 10⁻³~2.2 researchgate.net

Future Research Directions and Emerging Applications

Rational Design of Next-Generation Cobalt(II) Iodide Catalysts

The rational design of catalysts is a crucial area of research aimed at developing highly efficient and selective chemical transformations. rsc.org For cobalt(II) iodide, this involves the strategic selection of ligands to modulate the electronic and steric properties of the cobalt center. mdpi.com By fine-tuning these properties, researchers can control the catalytic activity and selectivity for specific reactions, such as hydrocarboxylation and cross-coupling reactions. rsc.orgchemrxiv.org

The design process often begins with an understanding of the reaction mechanism. For instance, in cobalt-catalyzed hydroacylation, a variety of cobalt precursors, including cobalt(II) iodide, have been screened, with CoI2 demonstrating superior reactivity in certain cases. escholarship.org The choice of ligands, such as diphosphine or pyridine (B92270) derivatives, can significantly influence the catalyst's performance by stabilizing the active cobalt species and directing the reaction pathway. mdpi.comchemrxiv.orgnih.gov Computational modeling and in-silico design are becoming increasingly important in predicting the efficacy of different ligand-cobalt(II) iodide combinations before their synthesis and experimental testing. escholarship.org

A key challenge in catalyst design is achieving high selectivity and avoiding unwanted side reactions. For example, in cross-electrophile couplings, the choice of a suitable chiral cobalt catalyst is critical for achieving high enantioselectivity. dicp.ac.cn Research in this area focuses on developing new ligand architectures that can create a specific chiral environment around the cobalt center, leading to the desired stereoisomeric product. dicp.ac.cn The development of these next-generation catalysts holds promise for more sustainable and efficient chemical synthesis.

Development of Novel Cobalt(II) Iodide-Based Materials with Tunable Properties

The ability to tune the properties of materials at the molecular level is a cornerstone of modern materials science. Cobalt(II) iodide is a versatile precursor for the synthesis of novel materials with adjustable electronic, magnetic, and optical properties. nih.govmdpi.com One promising area is the development of metal-organic frameworks (MOFs) and coordination polymers where cobalt(II) iodide is incorporated into extended structures. ccspublishing.org.cn The choice of organic linkers and reaction conditions, such as the solvent system, can dramatically influence the final structure and, consequently, the material's properties. ccspublishing.org.cn

Another exciting frontier is the creation of lead-free perovskite materials for optoelectronic applications. researchgate.net Researchers are investigating the substitution of lead with less toxic elements like cobalt. In this context, cobalt(II) iodide has been used in the synthesis of 2D halide perovskites, with studies showing that cobalt-containing compounds can exhibit favorable optical bandgaps for solar cell applications. researchgate.net The tunability of these materials comes from the ability to alter their composition and structure, which in turn affects their electronic and photoluminescent properties. researchgate.net

Furthermore, the thermochromic properties of cobalt(II) iodide complexes are being explored in "self-contained" systems using ionic liquids. acs.org The interaction between the cobalt(II) ion and the anions of the ionic liquid can be tuned by changing the structure of the ionic liquid, leading to materials that change color in response to temperature. acs.org This tunability opens up possibilities for applications in sensors and smart windows.

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the dynamic changes that occur during a chemical reaction is essential for optimizing catalytic processes and materials synthesis. Advanced in-situ characterization techniques allow researchers to observe these changes in real-time, providing invaluable insights into reaction mechanisms and the behavior of catalysts under working conditions. nih.gov

For cobalt(II) iodide-based systems, techniques like in-situ X-ray diffraction (XRD) and in-situ transmission electron microscopy (TEM) are particularly powerful. mdpi.comresearchgate.net In-situ XRD can track the formation and phase changes of cobalt-containing materials during processes like electrodeposition. researchgate.net This allows for the direct observation of how factors such as electrolyte pH and deposition potential influence the resulting crystal structure. researchgate.net

In-situ TEM provides even higher spatial resolution, enabling the visualization of catalysts at the atomic level during a reaction. nih.govmdpi.com This is crucial for understanding the structure-performance relationships in heterogeneous catalysis, such as identifying the active sites and observing how they evolve over time. researchgate.net For homogeneous catalysis, techniques like in-situ UV/Vis spectroscopy, sometimes enhanced with hollow-core photonic crystal fibers, can be used to detect and identify transient intermediates, such as different oxidation states of cobalt, during photocatalytic cycles. researchgate.net These in-situ methods are instrumental in moving beyond a "black box" understanding of reactions involving cobalt(II) iodide. nih.gov

In-Situ Technique Information Gained Application Example for Cobalt(II) Iodide Systems
In-Situ X-ray Diffraction (XRD)Crystal structure evolution, phase transitionsMonitoring the formation of cobalt phases during electrodeposition. researchgate.net
In-Situ Transmission Electron Microscopy (TEM)Atomic-scale structural changes, catalyst morphologyObserving the real-time evolution of cobalt-based nanocatalysts during activation and reaction. researchgate.net
In-Situ UV/Vis SpectroscopyDetection of transient species, reaction kineticsIdentifying Co(I) and Co(II) states in hydrogen-evolving cobaloxime catalysts. researchgate.net
In-Situ X-ray Absorption Spectroscopy (XAS)Local electronic and geometric structureProbing the catalyst's interactions with its environment and dynamic structural changes. acs.org

Theoretical Prediction and High-Throughput Screening of Cobalt(II) Iodide Systems

The vast chemical space of potential catalysts and materials makes experimental exploration a time-consuming and resource-intensive process. Theoretical prediction and high-throughput screening (HTS) have emerged as powerful tools to accelerate the discovery of new and improved cobalt(II) iodide-based systems. acs.orgresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to predict the structural, electronic, and magnetic properties of materials. materialsproject.orgnus.edu.sg For example, DFT calculations can be used to screen a large number of potential cobalt-based double halide perovskites for stability and suitable bandgaps for optoelectronic applications. acs.org This computational pre-screening helps to identify the most promising candidates for experimental synthesis and characterization. acs.org

Machine learning (ML) is also being increasingly integrated with DFT to further enhance the screening process. cambridge.org ML models can be trained on existing experimental and computational data to predict the properties of new compounds with a fraction of the computational cost of DFT. This approach has been used to predict the formability of new iodoapatites and can be applied to other classes of materials containing cobalt(II) iodide. cambridge.org

High-throughput screening is not limited to computational methods. Experimental HTS techniques, using parallel photoreactors, for instance, allow for the rapid testing of a large number of catalyst variations. researchgate.net This has been successfully applied to the discovery of new cobalt-based water reduction catalysts. By combining computational prediction and experimental HTS, researchers can more efficiently navigate the extensive landscape of cobalt(II) iodide systems to identify those with optimal performance for a given application. researchgate.net

Screening Method Key Advantages Example Application for Cobalt(II) Iodide Systems
Density Functional Theory (DFT)Provides detailed electronic and structural information.Predicting the stability and bandgaps of cobalt-based perovskites. acs.org
Machine Learning (ML)Accelerates screening by learning from existing data.Predicting the formability of new iodine-containing compounds. cambridge.org
Experimental High-Throughput ScreeningRapidly tests large libraries of compounds.Screening cobalt complexes for photocatalytic hydrogen evolution. researchgate.net

Exploration of Low-Dimensional Cobalt(II) Iodide Structures and Their Unique Phenomena

Low-dimensional materials, such as two-dimensional (2D) sheets, one-dimensional (1D) nanowires, and zero-dimensional (0D) quantum dots, often exhibit unique properties that are not present in their bulk counterparts due to quantum confinement effects. mdpi.com The exploration of low-dimensional structures of cobalt(II) iodide is a burgeoning field with the potential for discovering novel physical phenomena and applications. researchgate.net

Cobalt(II) iodide has a layered crystal structure in its bulk form, which suggests that it can be exfoliated to form 2D sheets. materialsproject.org Theoretical studies based on DFT have already explored the properties of single-layer CoI2, revealing its two-dimensional nature. materialsproject.org These 2D materials could have interesting electronic and magnetic properties that differ from the bulk.

Furthermore, researchers have successfully encapsulated a one-dimensional cobalt diiodide nanostructure within a single-walled carbon nanotube (SWNT). researchgate.net This encapsulated 1D structure was found to have an unprecedented twisted double tetrahedral chain arrangement. researchgate.net Such unique structures, dictated by the confinement of the nanotube, can lead to novel electronic and magnetic behaviors. The ability to control the growth of these low-dimensional materials opens up avenues for creating components for nanoscale electronic and spintronic devices. researchgate.net The study of these low-dimensional cobalt(II) iodide structures is still in its early stages, but it holds significant promise for uncovering fundamental new science and enabling future technologies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing high-purity cobalt(II) iodide dihydrate (CoI₂·2H₂O), and how can its purity be validated?

  • Methodology :

  • Direct reaction : React cobalt metal or cobalt(II) carbonate with hydroiodic acid under controlled humidity to prevent dehydration. Monitor reaction completion via pH or gravimetric analysis .
  • Characterization : Use X-ray diffraction (XRD) to confirm crystal structure (monoclinic) and inductively coupled plasma mass spectrometry (ICP-MS) to verify stoichiometry. Thermogravimetric analysis (TGA) can assess hydration state .
  • Purity validation : Compare observed melting point (99–101°C) and density (2.90 g/cm³) with literature values. Solubility tests in polar solvents (e.g., water, ethanol) can identify impurities .

Q. How does the hygroscopic nature of CoI₂·2H₂O influence its handling in air-sensitive reactions?

  • Methodology :

  • Storage : Store in airtight containers under inert gas (argon/nitrogen). Pre-dry solvents and reagents to minimize hydration/dehydration side reactions.
  • In-situ monitoring : Use FT-IR spectroscopy to detect water absorption bands (e.g., O-H stretches at ~3300 cm⁻¹) during reactions. Karl Fischer titration quantifies residual moisture .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying CoI₂·2H₂O as a catalyst in cross-coupling reactions, and how do solvent polarity and ligand choice affect its efficacy?

  • Methodology :

  • Experimental design : Compare catalytic activity in polar (DMF, DMSO) vs. nonpolar (toluene) solvents. Test ligand effects (e.g., phosphines, bipyridines) on reaction rate and yield.
  • Kinetic analysis : Use in-situ UV-Vis spectroscopy to track intermediate formation. Electrochemical studies (cyclic voltammetry) reveal redox behavior under catalytic conditions.
  • Contradiction resolution : Address discrepancies in reported turnover frequencies (TOFs) by standardizing substrate ratios and reaction temperatures .

Q. How do structural defects in CoI₂·2H₂O crystals impact its electronic properties, and what advanced characterization techniques are suitable for probing these defects?

  • Methodology :

  • Defect engineering : Synthesize crystals under varying conditions (e.g., rapid vs. slow cooling) to induce defects.
  • Characterization : Use high-resolution TEM for lattice imaging and electron energy loss spectroscopy (EELS) to map electronic states. Density functional theory (DFT) simulations correlate defects with conductivity changes .

Q. What are the contradictions in reported magnetic susceptibility data for CoI₂·2H₂O, and how can experimental reproducibility be improved?

  • Methodology :

  • Data reconciliation : Compare SQUID magnetometry results across studies, accounting for sample hydration state and crystallinity.
  • Error mitigation : Standardize sample preparation (e.g., dehydration protocols) and calibrate equipment using reference materials (e.g., HgCo(NCS)₄). Report uncertainties in χ values (±5%) due to paramagnetic impurities .

Key Methodological Recommendations

  • Reproducibility : Document hydration state rigorously (e.g., via TGA) to avoid discrepancies in physicochemical data .
  • Contradiction analysis : Cross-validate results with multiple techniques (e.g., XRD + TEM for structural defects) .
  • Safety : Use gloveboxes for air-sensitive syntheses; CoI₂·2H₂O is toxic (LD₅₀: 80 mg/kg in rats) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.